Abemaciclib metabolite M2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZDCRFGCEEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structure Elucidation of Abemaciclib Metabolite M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of M2, a major and pharmacologically active metabolite of Abemaciclib. Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial therapeutic agent in the treatment of certain types of breast cancer. Understanding the structure and activity of its metabolites is paramount for a complete comprehension of its clinical pharmacology, including efficacy and potential drug-drug interactions. This document details the metabolic pathway leading to the formation of M2, its chemical identity, and the analytical techniques employed for its characterization. Experimental methodologies for its identification and quantification are provided, along with a summary of its biological activity.
Introduction
Abemaciclib (LY2835219) is an orally administered drug that exerts its anti-cancer effects by targeting the CDK4/6 pathway, a key regulator of the cell cycle.[1] The clinical efficacy of a drug is not solely dependent on the parent compound but also on the activity of its metabolites. In the case of Abemaciclib, several circulating oxidative metabolites have been identified, with M2, M18, and M20 being the most significant in terms of plasma exposure and biological activity.[2][3] This guide focuses specifically on the structure elucidation of the M2 metabolite.
Metabolic Pathway and Formation of M2
Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The formation of the M2 metabolite occurs through an N-dealkylation reaction, where the ethyl group attached to the piperazine (B1678402) ring of Abemaciclib is removed.[5][6] This biotransformation results in the formation of N-desethylabemaciclib, which is designated as M2.
Figure 1: Metabolic conversion of Abemaciclib to Metabolite M2.
Structure and Chemical Identity of Metabolite M2
The structure of metabolite M2 has been elucidated as N-desethylabemaciclib. Its chemical properties are summarized in the table below.
| Property | Value |
| Systematic Name | 5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)-2-pyridinyl]pyrimidin-2-amine |
| Molecular Formula | C25H28F2N8 |
| Molecular Weight | 478.54 g/mol |
| CAS Number | 1231930-57-6 |
Experimental Protocols for Structure Elucidation and Quantification
The definitive structure of metabolite M2 was determined through a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, often by comparison to a synthetically derived reference standard.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy.
Experimental Protocol (General):
-
Sample Preparation: The metabolite M2 is isolated from in vitro (e.g., human liver microsomes) or in vivo (e.g., plasma) samples through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate M2 from the parent drug and other metabolites. A C18 reversed-phase column is commonly used with a gradient elution of mobile phases such as ammonium (B1175870) bicarbonate in water and methanol.[7]
-
Mass Spectrometric Analysis: The eluent from the chromatography system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument is operated in positive electrospray ionization (ESI+) mode.
-
Data Analysis: The accurate mass of the protonated molecule [M+H]+ is measured. This experimental mass is then used to calculate the elemental composition, which should correspond to C25H29F2N8+ for M2. The mass error between the measured and theoretical mass should be within a few parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry is employed to fragment the molecule and analyze the resulting product ions, providing structural information.
Experimental Protocol (General):
-
Precursor Ion Selection: The protonated molecule of M2 ([M+H]+ at m/z 479.2) is selected in the first mass analyzer.
-
Collision-Induced Dissociation (CID): The selected precursor ion is subjected to collision with an inert gas (e.g., argon or nitrogen) in a collision cell, causing it to fragment.
-
Product Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides insights into the molecule's structure. For M2, a characteristic product ion is observed at m/z 393.2.[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Abemaciclib | 507.3 | 393.2 |
| Metabolite M2 | 479.2 | 393.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive evidence for the atomic connectivity of a molecule. Due to the low concentrations of metabolites in biological samples, the NMR data for structure elucidation is typically obtained from a synthetically produced reference standard of M2.
Experimental Protocol (General):
-
Sample Preparation: A sufficient quantity of the purified M2 reference standard is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1H NMR: To identify the chemical environment and connectivity of hydrogen atoms.
-
13C NMR: To identify the chemical environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish correlations between protons, between protons and carbons, and long-range correlations, respectively. This allows for the unambiguous assignment of the entire molecular structure.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations are analyzed to confirm the structure of N-desethylabemaciclib. The absence of signals corresponding to the N-ethyl group and the presence of an N-H proton on the piperazine ring, in comparison to the NMR spectra of Abemaciclib, would be key indicators of the M2 structure.
Note: Specific, publicly available 1H and 13C NMR spectral data for M2 were not identified in the surveyed literature. However, characterized reference standards are commercially available from various suppliers, who can provide a Certificate of Analysis with this detailed information.[5][6][9]
Figure 2: Experimental workflow for the structure elucidation of M2.
Biological Activity of Metabolite M2
Metabolite M2 is not an inactive byproduct; it is a pharmacologically active metabolite that contributes to the overall clinical activity of Abemaciclib. Studies have shown that M2 is a potent inhibitor of both CDK4 and CDK6, with IC50 values that are comparable to the parent drug.[3][10]
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| Abemaciclib | ~2 | ~10 |
| Metabolite M2 | ~1-3 | ~1-3 |
The significant plasma concentrations of M2, combined with its potent CDK4/6 inhibitory activity, indicate that it plays a crucial role in the therapeutic effects observed with Abemaciclib treatment.
The CDK4/6 Signaling Pathway
Abemaciclib and its active metabolite M2 exert their therapeutic effect by inhibiting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell proliferation.
Figure 3: The CDK4/6 signaling pathway and the inhibitory action of Abemaciclib/M2.
By inhibiting the CDK4/6 complex, Abemaciclib and M2 prevent the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.
Conclusion
The structure elucidation of Abemaciclib's metabolite M2, N-desethylabemaciclib, has been crucial in understanding the overall pharmacological profile of the parent drug. Formed via CYP3A4-mediated N-dealkylation, M2 is a potent inhibitor of CDK4 and CDK6, contributing significantly to the therapeutic efficacy of Abemaciclib. Its structure has been confirmed through a combination of high-resolution mass spectrometry and NMR spectroscopy of a synthetic standard. The continued investigation of drug metabolites remains a critical aspect of drug development, ensuring a comprehensive understanding of a drug's disposition, efficacy, and safety.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. alentris.org [alentris.org]
- 4. rsc.org [rsc.org]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. Abemaciclib Metabolites M2 | 1231930-57-6 | SynZeal [synzeal.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Abemaciclib Metabolites M2 | CAS No- 1231930-57-6 | Simson Pharma Limited [simsonpharma.com]
- 10. researchgate.net [researchgate.net]
N-desethylabemaciclib (M2): A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desethylabemaciclib, designated as M2, is a principal and pharmacologically active metabolite of abemaciclib (B560072) (Verzenio®), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Abemaciclib is a cornerstone in the treatment of certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[3] The significant contribution of M2 to the overall clinical activity of the parent drug underscores the importance of its characterization and synthesis for comprehensive pharmacological and toxicological assessment. This technical guide provides an in-depth overview of the discovery and synthetic approaches for N-desethylabemaciclib (M2), complete with quantitative data, experimental methodologies, and pathway visualizations.
Discovery and Biological Significance
The discovery of N-desethylabemaciclib (M2) was a direct result of comprehensive in vitro and in vivo metabolism studies of abemaciclib. These studies identified M2 as a major circulating metabolite in human plasma, formed primarily through the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system via N-dealkylation of the ethyl group on the piperazine (B1678402) moiety of abemaciclib.
Subsequent pharmacological profiling revealed that M2 is not an inactive byproduct but a potent inhibitor of CDK4 and CDK6, exhibiting a potency comparable to that of the parent drug, abemaciclib.[1][2] This equipotency, coupled with its substantial plasma concentrations, indicates that M2 significantly contributes to the overall therapeutic effect and clinical response observed with abemaciclib treatment.[2] The characterization of M2 and other active metabolites like M18 and M20 was crucial for a complete understanding of abemaciclib's pharmacokinetic and pharmacodynamic profile.[4][5] The synthesis of authentic analytical standards of M2 was a key step in its quantitative bioanalysis and definitive characterization.[4]
Quantitative Data
The following tables summarize the key quantitative data for N-desethylabemaciclib (M2) in comparison to the parent drug, abemaciclib.
Table 1: In Vitro Potency against Cyclin-Dependent Kinases
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4 | 2 |
| CDK6 | 10 | |
| N-desethylabemaciclib (M2) | CDK4 | 1.2 - 1.57 |
| CDK6 | 1.3 |
Data compiled from multiple sources.[1][2][6]
Table 2: Pharmacokinetic Parameters
| Parameter | Abemaciclib | N-desethylabemaciclib (M2) |
| Plasma Protein Binding | ~96.3% | ~93.4% |
| Contribution to Total Circulating Analytes (AUC) | ~34% | ~13-25% |
| Primary Metabolizing Enzyme | CYP3A4 | (Formed from Abemaciclib) |
Data compiled from multiple sources.[2][7]
Synthesis of N-desethylabemaciclib (M2)
The plausible synthetic route involves the coupling of two main fragments:
-
A core benzimidazole-pyrimidine amine: 5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine.
-
A substituted pyridine (B92270) with a piperazine moiety: 5-((piperazin-1-yl)methyl)pyridin-2-amine.
The synthesis of abemaciclib involves the coupling of the same benzimidazole-pyrimidine core with 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine. Therefore, the synthesis of M2 would necessitate the use of a piperazine derivative lacking the N-ethyl group.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for N-desethylabemaciclib (M2).
Experimental Protocols
The following are representative experimental protocols for the key synthetic steps, adapted from the known synthesis of abemaciclib and its intermediates. These protocols are for illustrative purposes and would require optimization for specific laboratory conditions.
Synthesis of 5-((piperazin-1-yl)methyl)pyridin-2-amine (M2 Side Chain)
-
Reductive Amination: To a solution of 6-chloronicotinaldehyde and tert-butyl piperazine-1-carboxylate in a suitable solvent (e.g., dichloromethane), a reducing agent such as sodium triacetoxyborohydride (B8407120) is added portion-wise. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate, is purified by column chromatography.
-
Buchwald-Hartwig Amination: The purified chloro-pyridine intermediate is subjected to a palladium-catalyzed amination reaction with a source of ammonia (B1221849) (e.g., benzophenone (B1666685) imine followed by hydrolysis, or direct amination with ammonia under pressure) in the presence of a suitable palladium catalyst (e.g., Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., Xantphos) in a solvent such as toluene (B28343) or dioxane.
-
Boc Deprotection: The resulting Boc-protected amine is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or 1,4-dioxane) and treated with a strong acid such as trifluoroacetic acid or hydrochloric acid to remove the Boc protecting group. The reaction is stirred until completion, and the product, 5-((piperazin-1-yl)methyl)pyridin-2-amine, is isolated as a salt or free base after neutralization.
Final Coupling to Yield N-desethylabemaciclib (M2)
-
Buchwald-Hartwig Amination: A mixture of the core intermediate, 5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine, and the M2 side chain, 5-((piperazin-1-yl)methyl)pyridin-2-amine, is dissolved in an appropriate solvent (e.g., tert-amyl alcohol or dioxane).
-
A palladium catalyst (e.g., palladium acetate) and a phosphine ligand (e.g., Xantphos) are added, followed by a base (e.g., potassium carbonate or sodium tert-butoxide).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as monitored by HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The crude N-desethylabemaciclib (M2) is then purified by column chromatography or recrystallization to yield the final product.
Signaling Pathway
Abemaciclib and its active metabolite, N-desethylabemaciclib (M2), exert their therapeutic effect by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.
Caption: The inhibitory action of Abemaciclib and M2 on the CDK4/6 pathway.
Conclusion
N-desethylabemaciclib (M2) is a critical active metabolite of abemaciclib that plays a significant role in its overall clinical efficacy. Its discovery through meticulous metabolism studies and its subsequent characterization have provided a more complete picture of abemaciclib's pharmacology. While detailed synthetic procedures for M2 are proprietary, its synthesis logically follows the established chemistry for the parent compound, enabling the production of analytical standards and facilitating further research. A thorough understanding of M2's properties is essential for drug development professionals working on CDK4/6 inhibitors and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Pharmacokinetics of Abemaciclib active metabolite M2
An In-Depth Technical Guide to the Pharmacokinetics of Abemaciclib's Active Metabolite M2
Introduction
Abemaciclib (B560072) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6), which are critical regulators of the cell cycle.[1][2] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2] Following oral administration, abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1][2][3] Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are pharmacologically active and circulate in significant concentrations in plasma.[2][4][5] These metabolites are considered to be equipotent to the parent drug and contribute significantly to the overall clinical activity of abemaciclib.[2][3][4] This guide focuses specifically on the pharmacokinetic profile of the major active metabolite, M2.
Metabolism and Formation of M2
Abemaciclib is converted to its active metabolite M2 (N-desethylabemaciclib) through metabolism primarily by the CYP3A4 enzyme in the liver and intestines.[3][4][6] This metabolic process is a key determinant of the concentration of active moieties in circulation. M2 itself can be further metabolized by CYP3A4 to form M18 (hydroxy-N-desethylabemaciclib).[6]
Pharmacological Activity of M2
The metabolite M2 is not merely a byproduct but a potent inhibitor of CDK4 and CDK6, exhibiting a pharmacological potency nearly identical to that of the parent compound, abemaciclib.[7][8][9] This equipotency means that M2 substantially contributes to the therapeutic effect observed in patients.[4]
Table 1: In Vitro Potency of Abemaciclib and Metabolite M2
| Compound | Target | IC₅₀ (nM) | Source(s) |
|---|---|---|---|
| Abemaciclib Metabolite M2 | CDK4 | 1.2 | [7][8] |
| CDK6 | 1.3 | [7][8] | |
| Abemaciclib (Parent) | CDK4 | ~2 | [1] |
| | CDK6 | ~5 |[1] |
The mechanism of action for both abemaciclib and M2 involves the inhibition of CDK4 and CDK6. This prevents the phosphorylation of the Retinoblastoma protein (Rb), a key step for cell cycle progression. Inhibition of Rb phosphorylation blocks the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, ultimately leading to cell cycle arrest and suppression of tumor growth.[1][2]
Clinical Pharmacokinetics of M2
Pharmacokinetic analyses from clinical studies have demonstrated that M2 is a major circulating metabolite of abemaciclib. Following a single oral radiolabeled dose of abemaciclib, M2 is one of the most abundant moieties in plasma, highlighting its significant contribution to the total exposure of active drug species.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population | Dose | Source(s) |
|---|---|---|---|---|
| Relative Plasma Exposure (AUC) | 25% of total circulating analytes | Not Specified | Not Specified | [2] |
| Relative Plasma Exposure (AUC) | 13% of total plasma radioactivity | Healthy Subjects | Single 150 mg oral dose ([14C]Abemaciclib) | [9] |
| Plasma Protein Binding | 83-92% | Human | Not Applicable |[7] |
Note: There is a variation in the reported relative AUC, which may be due to different study designs or analytical methods. Both values are presented for completeness.
Genetic factors can also influence the pharmacokinetics of M2. Polymorphisms in the ABCB1 gene (which encodes the P-glycoprotein transporter) have been associated with higher exposure to M2, potentially affecting drug tolerance in some patients.[6][10]
Experimental Protocols & Methodologies
The characterization of M2 pharmacokinetics has been accomplished through a combination of human mass balance studies, population pharmacokinetic modeling, and advanced bioanalytical techniques.
Human Mass Balance Study A key study involved the administration of a single 150 mg oral dose of radiolabeled ([14C]) abemaciclib to healthy subjects.[9]
-
Objective: To determine the absorption, metabolism, and excretion of abemaciclib and characterize its circulating metabolites.
-
Methodology: Plasma, urine, and fecal samples were collected over time and analyzed to identify and quantify the parent drug and its metabolites. This allowed for the calculation of the relative contribution of each metabolite, including M2, to the total drug exposure in plasma.[9]
Bioanalytical Quantification The simultaneous quantification of abemaciclib and its active metabolites (M2, M18, M20) in plasma is typically performed using validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.[4]
-
Sample Processing: Plasma samples undergo protein precipitation with a solvent like acetonitrile.[4]
-
Chromatographic Separation: The resulting supernatant is then separated on a specialized chromatography column.[4]
-
Detection: A mass spectrometer is used to detect and quantify the precise amounts of abemaciclib and M2.
Mechanistic Population Pharmacokinetic (PK) Modeling To understand the complex pharmacokinetics and variability among patients, a mechanistic population model was developed.[3]
-
Data Source: The model was built using 8,637 concentration data points for M2 from 486 individuals, including both healthy subjects and cancer patients.[3]
-
Model Structure: The model accounted for absorption, gut and liver metabolism (formation of M2 and M20), distribution, and elimination of the parent drug and its metabolites.[3]
-
Application: This model helps in understanding the impact of various factors (e.g., patient demographics, drug formulation) on the pharmacokinetics of abemaciclib and M2.[3]
Conclusion
The N-desethylabemaciclib (M2) metabolite is a critical component of the overall pharmacological profile of abemaciclib. It is formed via CYP3A4-mediated metabolism and exhibits a potency against CDK4 and CDK6 that is equivalent to the parent drug.[2][7][8] M2 constitutes a significant portion of the total circulating active species in plasma, and its exposure can be influenced by pharmacogenetic factors.[9][10] A thorough understanding of the pharmacokinetics of M2 is therefore essential for optimizing dosing strategies, managing drug-drug interactions, and ensuring the safe and effective use of abemaciclib in the treatment of breast cancer.
References
- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ABCB1 and ABCG2 Polymorphisms on the Pharmacokinetics of Abemaciclib Metabolites (M2, M20, M18) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of Abemaciclib Metabolite M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (B560072) (Verzenio®) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. A comprehensive understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and safety. This technical guide provides an in-depth exploration of the in vivo formation of its major active metabolite, M2 (N-desethylabemaciclib), detailing the metabolic pathways, experimental protocols for its characterization, and key quantitative data.
Metabolic Pathway of Abemaciclib to M2
Abemaciclib undergoes extensive metabolism primarily in the liver and intestines, with the cytochrome P450 (CYP) 3A4 enzyme playing a central role in its biotransformation.[1][2] The formation of the N-desethyl metabolite, M2, is a principal metabolic route. This active metabolite is equipotent to the parent drug and is found in significant concentrations in human plasma, thereby contributing to the overall clinical activity of abemaciclib.[3][4]
The metabolic conversion involves the N-dealkylation of the ethyl group attached to the piperazine (B1678402) ring of the abemaciclib molecule. M2 itself can be further metabolized, highlighting the complexity of abemaciclib's disposition in vivo.[5]
References
- 1. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the CYP3A4-Mediated Metabolism of Abemaciclib to N-desethylabemaciclib (M2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abemaciclib (B560072), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the treatment of advanced or metastatic breast cancer.[1][2] Its clinical efficacy and safety profile are significantly influenced by its extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This process leads to the formation of several active metabolites, most notably N-desethylabemaciclib (M2), which exhibits comparable potency to the parent drug and contributes to the overall therapeutic effect.[1][5] Understanding the intricacies of this metabolic pathway is paramount for predicting drug-drug interactions (DDIs), optimizing dosing strategies, and ensuring patient safety. This technical guide provides a detailed examination of the CYP3A4-mediated conversion of abemaciclib to M2, presenting quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of the core metabolic and experimental processes.
The Central Role of CYP3A4 in Abemaciclib Metabolism
In vivo and in vitro studies have unequivocally established that abemaciclib is predominantly cleared through hepatic metabolism, with CYP3A4 being the principal enzyme responsible.[6][7][8] This metabolic cascade generates multiple oxidative metabolites, including three major active species: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1][6]
The formation of M2 occurs through an N-dealkylation reaction, a common metabolic pathway catalyzed by CYP3A4.[9] Both M2 and M20 are direct metabolites of abemaciclib via CYP3A4.[6][8] The metabolite M18 can subsequently be formed from either M2 or M20, also through a CYP3A4-mediated reaction.[6][8] These active metabolites are not minor byproducts; they are present in significant concentrations in plasma and are considered to contribute to the clinical activity of abemaciclib.[5][6]
The significant reliance on CYP3A4 for clearance makes abemaciclib susceptible to clinically meaningful drug-drug interactions. Co-administration with strong CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole) can substantially increase abemaciclib exposure, while co-administration with strong inducers (e.g., rifampin) can drastically decrease its plasma concentrations, potentially compromising efficacy.[3][8][10]
Quantitative Pharmacokinetic Data
The plasma concentrations of abemaciclib and its active metabolites have been characterized in multiple clinical studies. The data underscores the significant contribution of the metabolites to the total active drug exposure.
| Analyte | Cmax,ss (ng/mL) [150 mg Q12H][2] | AUC0-24,ss (ng-h/mL) [150 mg Q12H][2] | Relative AUC vs. Abemaciclib[11] |
| Abemaciclib | 249 | 4280 | 100% |
| M2 | Not explicitly stated | Not explicitly stated | 39% |
| M20 | Not explicitly stated | Not explicitly stated | 77% |
| M18 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Cmax,ss: Maximum plasma concentration at steady state; AUC0-24,ss: Area under the plasma concentration-time curve over 24 hours at steady state; Q12H: every 12 hours.
Experimental Protocols
The investigation of abemaciclib's metabolism involves a combination of in vitro and in vivo methodologies, followed by highly sensitive bioanalytical quantification.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This assay is crucial for identifying metabolic pathways and potential for drug interactions.[9][12]
-
Objective: To determine the metabolic profile of abemaciclib and identify the CYP enzymes involved.
-
Test System: Pooled human liver microsomes (HLM), which contain a full complement of CYP enzymes.[12] Recombinant human CYP3A4 can also be used for specific enzyme phenotyping.[13]
-
Incubation Mixture:
-
HLM (e.g., 0.2-1.0 mg/mL protein concentration).
-
Abemaciclib (at various concentrations, e.g., 1-200 µM, to determine enzyme kinetics).[14]
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH-generating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.[15]
-
-
Procedure:
-
Pre-incubate HLM, abemaciclib, and buffer at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a specified time (e.g., 0-60 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate proteins.[1]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites (M2, M20, etc.) using LC-MS/MS.
-
-
Inhibitor Screening (Optional): To confirm the role of CYP3A4, incubations can be performed in the presence of a known selective CYP3A4 inhibitor, such as ketoconazole.[16] A significant reduction in metabolite formation confirms the involvement of CYP3A4.
In Vivo Pharmacokinetic Studies
Clinical studies are essential to understand the pharmacokinetics of abemaciclib and its metabolites in humans.[2][6]
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of abemaciclib and its metabolites, including M2, in human subjects.
-
Study Design: Typically a Phase 1 study in healthy volunteers or patients with cancer. Can involve single ascending dose or multiple dose (to achieve steady-state) designs.[2]
-
Procedure:
-
Administer a single oral dose of abemaciclib.[2]
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).
-
Process blood samples to obtain plasma, which is then stored frozen (e.g., -70°C) until analysis.[17]
-
Quantify the concentrations of abemaciclib and its metabolites (M2, M18, M20) in plasma samples using a validated bioanalytical method.
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated for both the parent drug and its metabolites.
Bioanalytical Method: UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for quantifying abemaciclib and its metabolites in biological matrices due to its high sensitivity and selectivity.[1][18]
-
Sample Preparation:
-
Protein precipitation is a common and effective method.[1]
-
To a plasma sample (e.g., 50 µL), add a volume of cold acetonitrile (e.g., 200 µL) containing stable isotope-labeled internal standards for abemaciclib and each metabolite to be quantified.[19]
-
Vortex to mix and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.[1]
-
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a Kinetex C18 (150 × 2.1 mm, 2.6 μm), is typically used.[1]
-
Mobile Phase: A gradient elution using two solvents, for example:
-
Eluent A: 10 mM ammonium (B1175870) bicarbonate in water.[1]
-
Eluent B: Methanol-water (9:1, v/v) containing 10 mM ammonium bicarbonate.[1]
-
-
The gradient is programmed to separate the parent drug from its metabolites based on their different polarities.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
-
MRM Transitions (m/z):
-
-
Validation: The method must be fully validated according to regulatory guidelines for accuracy, precision, selectivity, linearity, and stability.[1][17] The validated range for M2 is often around 0.5-300 ng/mL in human plasma.[1]
Conclusion
The metabolism of abemaciclib is a well-defined process dominated by the activity of CYP3A4, leading to the formation of the pharmacologically active metabolite M2, among others. A thorough understanding of this pathway, supported by robust in vitro and in vivo experimental data, is fundamental for the safe and effective clinical use of abemaciclib. The high dependence on CYP3A4 necessitates careful management of co-medications to avoid significant drug-drug interactions. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals in drug development and clinical research, facilitating further investigation and optimization of therapies involving this important oncology drug.
References
- 1. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nbinno.com [nbinno.com]
- 4. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CYP3A4 activity variations can lead to stratified metabolism of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
Unveiling the Potent Anti-Cancer Activity of Abemaciclib's M2 Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (B560072), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Following administration, abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites.[2][3] Among these, the N-desethylabemaciclib metabolite, designated as M2, is a major circulating and pharmacologically active species.[2][4] This technical guide provides an in-depth exploration of the biological activity of the M2 metabolite, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Quantitative Biological Activity of Abemaciclib M2
The M2 metabolite of abemaciclib exhibits potent inhibitory activity against CDK4 and CDK6, with a potency that is nearly equivalent to the parent drug.[5][6] This significant biological activity underscores the contribution of M2 to the overall clinical efficacy of abemaciclib. The inhibitory concentrations (IC50) and other key quantitative parameters are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of Abemaciclib and M2 Metabolite against CDK4/6 [7][8]
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4 | 2 |
| CDK6 | 10 | |
| M2 Metabolite | CDK4 | 1.2 |
| CDK6 | 1.3 |
Table 2: Pharmacokinetic Properties of Abemaciclib and M2 Metabolite [2][9]
| Parameter | Abemaciclib | M2 Metabolite |
| Formation | - | Major metabolite formed via CYP3A4 |
| Plasma Protein Binding | ~96% | 83-92% |
| Relative Plasma Exposure (AUC) | Accounts for a significant portion of total drug exposure | Constitutes a major fraction of circulating analytes |
| Potency vs. Abemaciclib | - | Equipotent |
Core Signaling Pathway: CDK4/6-Rb Axis
The primary mechanism of action for both abemaciclib and its M2 metabolite involves the inhibition of the CDK4/6-Retinoblastoma (Rb) signaling pathway.[10][11] In many cancer cells, this pathway is dysregulated, leading to uncontrolled cell proliferation.[11] CDK4 and CDK6, in complex with cyclin D, phosphorylate the Rb protein.[12] This hyperphosphorylation inactivates Rb, causing it to release the E2F transcription factor, which in turn promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[12][13] By inhibiting CDK4 and CDK6, abemaciclib and M2 prevent the phosphorylation of Rb, thereby maintaining it in its active, hypophosphorylated state.[14] This leads to the sequestration of E2F and ultimately results in a G1 cell cycle arrest and the suppression of tumor cell proliferation.[2][14]
Detailed Experimental Protocols
The characterization of the biological activity of the Abemaciclib M2 metabolite involves a series of in vitro assays. Below are detailed methodologies for key experiments.
In Vitro CDK4/6 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of CDK4 and CDK6 and the inhibitory potential of test compounds.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Rb-derived peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compound (Abemaciclib M2) and control inhibitors
-
Assay plates (384-well)
-
Luminometer
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the CDK enzyme, peptide substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the Abemaciclib M2 metabolite to the reaction mixture in the assay plate. Include wells with a known inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal is inversely proportional to the kinase inhibition.
-
IC50 Determination: Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[15]
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay assesses the effect of Abemaciclib M2 on the growth of cancer cell lines.
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
Rb-proficient cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Abemaciclib M2 metabolite
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Abemaciclib M2 for 72 hours.
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) TCA and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and then air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
GI50 Calculation: Calculate the growth inhibition of 50% (GI50) value by plotting the percentage of cell growth against the drug concentration.
Western Blot Analysis for Rb Phosphorylation
This technique is used to detect the phosphorylation status of the Rb protein in response to treatment with Abemaciclib M2.[16]
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.
Materials:
-
Cancer cell line
-
Abemaciclib M2 metabolite
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Rb, anti-total Rb, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with Abemaciclib M2 for a specified time. Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-Rb. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Rb and a loading control protein. Quantify the band intensities to determine the relative levels of phosphorylated Rb.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle after treatment with Abemaciclib M2.[1][17]
Principle: Flow cytometry measures the fluorescence of individual cells stained with a DNA-binding dye (e.g., propidium (B1200493) iodide - PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.[18]
Materials:
-
Cancer cell line
-
Abemaciclib M2 metabolite
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with Abemaciclib M2 for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution. Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The characterization of a drug metabolite like Abemaciclib M2 follows a logical progression of experiments to determine its identity, purity, and biological activity.
Conclusion
The M2 metabolite of abemaciclib is a potent and major circulating active species that significantly contributes to the overall therapeutic effect of the parent drug. Its equipotent inhibition of CDK4 and CDK6, leading to G1 cell cycle arrest via the Rb pathway, highlights its importance in the clinical setting. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists involved in the study of abemaciclib and the broader field of CDK inhibitor drug development. A thorough understanding of the biological activity of key metabolites like M2 is crucial for optimizing therapeutic strategies and developing next-generation anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.es [promega.es]
- 9. researchgate.net [researchgate.net]
- 10. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to the Mechanism of Action of Abemaciclib Metabolite M2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (B560072), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Upon administration, abemaciclib is metabolized into several active metabolites, with N-desethylabemaciclib (M2) being one of the most significant contributors to its overall clinical activity. This technical guide provides a comprehensive overview of the mechanism of action of metabolite M2, with a focus on its core pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Potent Inhibition of CDK4 and CDK6
The primary mechanism of action of abemaciclib metabolite M2 is the potent and selective inhibition of CDK4 and CDK6. These kinases are critical regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In cancer cells, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation.
M2, like its parent compound, is an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK4 and CDK6. This binding prevents the formation of the active CDK4/6-cyclin D complex, which is responsible for phosphorylating the retinoblastoma tumor suppressor protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest and inhibition of tumor growth.
Quantitative Data: Inhibitory Potency of Metabolite M2
Biochemical kinase assays have demonstrated that metabolite M2 exhibits inhibitory potency against CDK4 and CDK6 that is nearly equivalent to that of abemaciclib. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target | IC50 (nM)[1][2][3] |
| This compound | CDK4 | 1.2 |
| CDK6 | 1.3 | |
| Abemaciclib (Parent) | CDK4 | ~2 |
| CDK6 | ~10 |
Signaling Pathway
The following diagram illustrates the canonical CDK4/6 signaling pathway and the inhibitory action of this compound.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory point of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical Kinase Inhibition Assay
This protocol outlines the determination of IC50 values for M2 against CDK4 and CDK6.
1. Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma protein (Rb) substrate
-
ATP, [γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions)
-
96-well filter plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the Rb substrate.
-
Add the serially diluted M2 or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each M2 concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay
This protocol describes the assessment of the anti-proliferative activity of M2 in cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (serial dilutions)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of M2 or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot Analysis for Phosphorylated Rb (pRb)
This protocol details the detection of changes in Rb phosphorylation upon treatment with M2.
1. Reagents and Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Seed cells and treat with various concentrations of M2 for a specified time (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Rb and β-actin for normalization.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for characterizing the mechanism of action of a CDK4/6 inhibitor metabolite and the logical relationship between the observed effects.
References
The Role of Abemaciclib's Metabolite M2 in Anti-Tumor Efficacy: A Technical Guide
Introduction
Abemaciclib (B560072) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal regulators of the cell cycle. Its efficacy in treating hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer is well-established. Upon administration, abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[1][2][3] Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are the most significant in terms of both plasma concentration and biological activity.[4] This technical guide provides an in-depth analysis of the role of the M2 metabolite, in the context of the parent drug and other key metabolites, in mediating the anti-tumor effects of abemaciclib.
Quantitative Analysis of In Vitro Potency and Plasma Exposure
The anti-tumor activity of abemaciclib is not solely attributable to the parent compound. Its major active metabolites, including M2, exhibit comparable potency in inhibiting CDK4 and CDK6. The following tables summarize the in vitro inhibitory concentrations and plasma exposure levels of abemaciclib and its key metabolites.
Table 1: In Vitro Inhibitory Activity of Abemaciclib and its Active Metabolites against CDK4 and CDK6
| Compound | Target | IC50 (nM) | Ki (nM) |
| Abemaciclib | CDK4/cyclin D1 | 2 | 0.6 ± 0.3 |
| CDK6/cyclin D3 | 10 | 8.2 ± 1.1 | |
| M2 (N-desethylabemaciclib) | CDK4 | 1.2 - 2 | - |
| CDK6 | 1.3 - 10 | - | |
| M18 (hydroxy-N-desethylabemaciclib) | CDK4 | 1.46 ± 0.2 | - |
| CDK6 | 1-3 | - | |
| M20 (hydroxyabemaciclib) | CDK4 | 1.54 ± 0.2 | - |
| CDK6 | 1-3 | - |
Data compiled from multiple sources.[4][5][6][7][8]
Table 2: Relative Plasma Exposure of Abemaciclib and its Major Metabolites
| Analyte | Relative Contribution to Total Plasma AUC |
| Abemaciclib | ~34% |
| M2 (N-desethylabemaciclib) | ~13-25% |
| M18 (hydroxy-N-desethylabemaciclib) | ~5-13% |
| M20 (hydroxyabemaciclib) | ~26% |
AUC: Area Under the Curve. Data represents the percentage of total circulating analytes in plasma.[4]
Signaling and Metabolic Pathways
The mechanism of action of abemaciclib and its active metabolites involves the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, leading to cell cycle arrest at the G1 phase. The metabolism of abemaciclib is primarily hepatic, mediated by CYP3A4.
Caption: Abemaciclib and M2 inhibit CDK4/6, preventing Rb phosphorylation and G1-S transition.
Caption: Abemaciclib is metabolized by CYP3A4 to active metabolites M2, M20, and M18.
Experimental Protocols
In Vitro CDK4/6 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of abemaciclib and its metabolites against CDK4/cyclin D1 and CDK6/cyclin D3 complexes.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes.
-
Retinoblastoma protein (Rb) substrate.
-
[γ-³³P]ATP.
-
Test compounds (Abemaciclib, M2, etc.) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Kinase reaction plates (e.g., 96-well format).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the kinase reaction plate, add the assay buffer, Rb substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding the CDK4/cyclin D1 or CDK6/cyclin D3 enzyme and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated Rb substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.[5]
Cell-Based Proliferation Assay (MCF-7 Breast Cancer Cells)
Objective: To evaluate the effect of abemaciclib and its metabolites on the proliferation of HR+ breast cancer cells.
Materials:
-
MCF-7 human breast adenocarcinoma cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS and penicillin/streptomycin).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control.
-
Determine the IC50 values from the dose-response curves.
In Vivo Xenograft Model (ER+ Breast Cancer)
Objective: To assess the anti-tumor efficacy of abemaciclib and its metabolites in a preclinical in vivo model.
Materials:
-
Female immunodeficient mice (e.g., NOD SCID).
-
ER+ breast cancer cells (e.g., ZR-75-1).
-
Matrigel.
-
Test compounds formulated for oral gavage.
-
Vehicle control (e.g., 1% HEC in phosphate (B84403) buffer).
-
Calipers for tumor measurement.
Procedure:
-
Implant ZR-75-1 cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control orally once daily for a specified duration (e.g., 28 days).[9]
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pRb).
Caption: Workflow for evaluating the anti-tumor efficacy of Abemaciclib and its metabolites.
Conclusion
The anti-tumor efficacy of abemaciclib is a composite of the activity of the parent drug and its major active metabolites, with M2 (N-desethylabemaciclib) playing a significant role. In vitro studies demonstrate that M2 inhibits CDK4 and CDK6 with a potency comparable to that of abemaciclib.[4] Furthermore, M2 constitutes a substantial portion of the total circulating analytes in plasma, indicating that it contributes significantly to the overall therapeutic effect observed in patients.[4] A comprehensive understanding of the pharmacology of abemaciclib's active metabolites is crucial for optimizing its clinical use and for the development of future CDK4/6 inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation of the intricate mechanisms underlying the anti-cancer activity of abemaciclib and its metabolites.
References
- 1. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 3. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Abemaciclib | LY2835219 | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 8. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Abemaciclib M2: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (B560072), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] Upon administration, abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][4][5] This metabolic process yields several metabolites, with N-desethylabemaciclib, also known as M2, being one of the most significant.[1][4] The M2 metabolite is of particular interest as it is not only a major circulating component but also an active metabolite, exhibiting potency comparable to the parent drug, abemaciclib.[1][4][6][7][8] This document provides a detailed technical guide on the chemical and physical properties of Abemaciclib M2, its analytical quantification, and its role in the mechanism of action of abemaciclib.
Chemical and Physical Properties of Abemaciclib M2
Abemaciclib M2, a derivative of the parent compound, possesses distinct chemical and physical characteristics that are crucial for its study and quantification. A summary of these properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)-2-pyridinyl]pyrimidin-2-amine | [9] |
| Chemical Formula | C25H28F2N8 | [9][10][11] |
| Molecular Weight | 478.5 g/mol | [6][9][10][11] |
| CAS Number | 1231930-57-6 | [7][8][9][10][11][12][13] |
| Solubility | Soluble in DMSO. For in vivo applications, a common solvent system is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a solubility of ≥ 2.5 mg/mL. Another option is 10% DMSO in 90% (20% SBE-β-CD in saline), also with a solubility of ≥ 2.5 mg/mL. | [14] |
| Appearance | Data not available, likely a solid powder. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. |
Experimental Protocols
Quantification of Abemaciclib M2 in Biological Matrices
The quantification of Abemaciclib M2 in biological samples, such as human plasma, is essential for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for this purpose.[15][16][17]
Objective: To determine the concentration of Abemaciclib M2 in human plasma.
Methodology:
-
Sample Preparation:
-
A small volume of human plasma (e.g., 50 µL) is used.[15]
-
Proteins are precipitated by adding a solvent like methanol (B129727).[15]
-
The sample is centrifuged, and the supernatant containing the analytes is collected.[15]
-
An internal standard, such as a deuterated version of the analyte (Abemaciclib metabolite M2-d6), is added to the sample to ensure accuracy.[18]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[19]
-
A reversed-phase column, such as a C18 column, is typically used for separation.[17][20]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed to separate Abemaciclib M2 from other components in the sample.[17][19]
-
-
Mass Spectrometric Detection:
-
The analyte is detected using a triple quadrupole mass spectrometer.[20]
-
The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).[15]
-
Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[20] The transition m/z 479 > 393 is monitored for M2.[20]
-
-
Data Analysis:
-
The concentration of Abemaciclib M2 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[20]
-
Caption: Workflow for the quantification of Abemaciclib M2 in plasma using LC-MS/MS.
Purification of Abemaciclib
Methodology:
-
Dissolution: Crude abemaciclib is dissolved in a suitable solvent, such as methanol or a mixture of acetone (B3395972) and water.[21]
-
Heating and Stirring: The solution is heated and stirred to ensure complete dissolution.[21]
-
Cooling and Crystallization: The solution is then cooled to a lower temperature to induce crystallization.[21] Seeding with pure crystals may be employed to facilitate this process.[22]
-
Isolation: The purified solid is isolated by filtration and washed with a cold solvent.[21][22]
-
Drying: The final product is dried to remove any residual solvent.[22]
Mechanism of Action and Signaling Pathway
Abemaciclib and its active metabolite M2 exert their therapeutic effect by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle.[1][3][5]
In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[23] Abemaciclib and M2 are potent inhibitors of CDK4 and CDK6.[6][7] By inhibiting these kinases, they prevent the phosphorylation of the Rb protein.[24] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[24] This results in a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[5][24]
Caption: Inhibition of the CDK4/6-Rb pathway by Abemaciclib M2, leading to cell cycle arrest.
Metabolism of Abemaciclib
Abemaciclib undergoes extensive metabolism in the liver, primarily through the action of CYP3A4 enzymes.[1][5][25] This process generates several metabolites, with M2 (N-desethylabemaciclib), M18 (hydroxy-N-desethylabemaciclib), and M20 (hydroxyabemaciclib) being the most prominent.[1][4] M2, M18, and M20 are all active and equipotent to the parent drug.[1][4] These metabolites contribute significantly to the overall clinical activity of abemaciclib.
Caption: Simplified metabolic pathway of Abemaciclib to its major active metabolites.
Conclusion
Abemaciclib M2 is a critical active metabolite of abemaciclib, contributing significantly to its therapeutic efficacy. A thorough understanding of its chemical and physical properties, as well as its mechanism of action, is paramount for researchers and clinicians working in the field of oncology and drug development. The methodologies outlined in this guide for the quantification and study of Abemaciclib M2 are fundamental for ongoing and future research into the clinical pharmacology of abemaciclib and the development of novel cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Abemaciclib - NCI [cancer.gov]
- 3. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Abemaciclib Metabolites M2 | 1231930-57-6 [chemicalbook.com]
- 9. This compound | C25H28F2N8 | CID 59376686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemwhat.com [chemwhat.com]
- 11. crslaboratories.com [crslaboratories.com]
- 12. Abemaciclib Metabolites M2 | 1231930-57-6 | SynZeal [synzeal.com]
- 13. schd-shimadzu.com [schd-shimadzu.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.unipd.it [research.unipd.it]
- 18. medchemexpress.com [medchemexpress.com]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. tdcommons.org [tdcommons.org]
- 22. tdcommons.org [tdcommons.org]
- 23. What is the mechanism of Abemaciclib? [synapse.patsnap.com]
- 24. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Abemaciclib Metabolite M2: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Abemaciclib (B560072) metabolite M2, a significant active metabolite of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib. This document outlines its chemical properties, the core signaling pathway of its parent compound, and detailed experimental protocols for its quantification.
Core Compound Data: Abemaciclib and its Metabolite M2
Abemaciclib is a targeted therapy primarily used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its activity is, in part, attributed to its active metabolites, with M2 being one of the most prominent.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Abemaciclib | 1231929-97-7 | C27H32F2N8 | 506.59 |
| Metabolite M2 (N-Desethylabemaciclib) | 1231930-57-6 | C25H28F2N8 | 478.54 [1][2][3][4][5] |
Mechanism of Action: The CDK4/6 Signaling Pathway
Abemaciclib and its active metabolite M2 exert their therapeutic effects by selectively inhibiting cyclin-dependent kinases 4 and 6.[1][6] This inhibition disrupts the cell cycle progression at the G1 to S phase transition, ultimately leading to the arrest of cancer cell proliferation.[3][7]
The canonical pathway involves the following key steps:
-
Cyclin D-CDK4/6 Complex Formation: In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6.[1][8]
-
Rb Phosphorylation: The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[1][7][9]
-
E2F Release and Gene Transcription: Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor.[1][9][10]
-
Cell Cycle Progression: Liberated E2F activates the transcription of genes necessary for the cell to progress from the G1 phase to the S phase of the cell cycle, thereby committing to DNA replication and cell division.[1][10]
By inhibiting CDK4 and CDK6, Abemaciclib and metabolite M2 prevent the phosphorylation of Rb, keeping it in its active, growth-suppressive state.[1][2] This maintains the sequestration of E2F, thereby halting the cell cycle and inhibiting tumor growth.[1] While this is the primary mechanism, some studies suggest that Abemaciclib may also influence other signaling pathways, such as the mTOR and Hippo pathways.[2][11][12]
Experimental Protocols for Quantification of Abemaciclib Metabolite M2
The accurate quantification of Abemaciclib and its metabolites, including M2, in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[4][13][14]
Objective:
To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Abemaciclib and its metabolite M2 in human plasma.
Methodology Overview:
-
Sample Preparation:
-
Protein Precipitation: A simple and efficient protein precipitation method is commonly employed.[15][16]
-
Procedure: To a 50 µL aliquot of human plasma, an internal standard solution is added, followed by a precipitating agent such as methanol (B129727) or acetonitrile.[4][15][16] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is collected for analysis.[4]
-
-
Chromatographic Separation:
-
Technique: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used for the separation of Abemaciclib, M2, and other metabolites.[4][13]
-
Column: A C18 column is typically used for separation.[14][15]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is commonly used.[15][16]
-
Flow Rate: The flow rate is optimized based on the column dimensions and particle size, typically in the range of 0.25–0.7 mL/min.[4][15]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is utilized.[4]
-
Detection Mode: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[13][16]
-
Mass Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For Abemaciclib, a common transition is m/z 507.3 → 393.2, and for metabolite M2, it is m/z 479.2 → 393.2.[13]
-
Method Validation:
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[4][14] Validation parameters include:
-
Linearity
-
Accuracy and Precision (intra- and inter-day)
-
Selectivity and Specificity
-
Recovery
-
Matrix Effect
-
Stability (in plasma and processed samples under various storage conditions)[4]
The linear range for quantification is typically established to cover the expected clinical concentrations, for example, from 1 ng/mL to 500 ng/mL.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Abemaciclib? [synapse.patsnap.com]
- 6. Abemaciclib - NCI [cancer.gov]
- 7. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
- 16. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Abemaciclib Metabolite M2 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abemaciclib (B560072) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is a crucial therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Abemaciclib undergoes extensive metabolism in the liver, primarily by CYP3A4, leading to the formation of several metabolites.[3][4] One of its major active metabolites is N-desethylabemaciclib (M2), which exhibits similar potency to the parent drug and contributes significantly to its overall clinical activity.[3][4] Therefore, accurate quantification of both Abemaciclib and its active metabolite M2 is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Abemaciclib and its M2 metabolite in human plasma. The protocol is designed to provide high accuracy, precision, and throughput, making it suitable for both preclinical and clinical research settings.
Signaling Pathway of Abemaciclib
Abemaciclib targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[1][5] In cancer cells with a functional Rb pathway, hyperactivation of CDK4/6 leads to the phosphorylation of the Rb protein. This phosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation.[3][6] Abemaciclib inhibits CDK4/6, preventing Rb phosphorylation and causing cell cycle arrest at the G1 phase, which in turn suppresses tumor growth.[7][8]
Caption: Abemaciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression.
Experimental Protocols
Materials and Reagents
-
Abemaciclib and M2 reference standards
-
Stable isotope-labeled internal standards (IS), e.g., Abemaciclib-d8
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup.
Caption: A streamlined protein precipitation workflow for sample preparation.
Detailed Protocol:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Abemaciclib-d8 in methanol).
-
Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid Phase Extraction (SPE)
SPE offers a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[2][9]
Detailed Protocol:
-
Condition an Oasis PRiME HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of human plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative set of conditions. Optimization may be required based on the specific instrumentation used.
Caption: The general workflow for LC-MS/MS analysis of Abemaciclib and M2.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, then re-equilibrate. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Abemaciclib | 507.3 | 393.2 | 35 |
| M2 | 479.2 | 393.2 | 34[7] |
| Abemaciclib-d8 (IS) | 515.3 | 393.2 | 35 |
Note: Collision energies may require optimization based on the specific mass spectrometer used.
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the performance characteristics is provided below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Abemaciclib | 5 - 2000 | > 0.99 | 1/x² |
| M2 | 5 - 2000[10] | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Abemaciclib | LLOQ | 5 | < 15 | < 15 | 85 - 115 |
| Low | 15 | < 15 | < 15 | 85 - 115 | |
| Mid | 150 | < 15 | < 15 | 85 - 115 | |
| High | 1500 | < 15 | < 15 | 85 - 115 | |
| M2 | LLOQ | 5 | < 15 | < 15 | 85 - 115 |
| Low | 15 | < 15 | < 15 | 85 - 115 | |
| Mid | 150 | < 15 | < 15 | 85 - 115 | |
| High | 1500 | < 15 | < 15 | 85 - 115 |
Data presented are representative values from published methods.[10][11]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Abemaciclib | Low | > 85 | 90 - 110 |
| High | > 85 | 90 - 110 | |
| M2 | Low | > 80 | 90 - 110 |
| High | > 80 | 90 - 110 |
Note: Recovery and matrix effect should be evaluated during method development and validation to ensure reliable quantification.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the simultaneous quantification of Abemaciclib and its active metabolite M2 in human plasma. The described protocols for sample preparation and analysis, along with the presented quantitative data, demonstrate a robust, sensitive, and reliable method suitable for pharmacokinetic and therapeutic drug monitoring studies. The inclusion of diagrams for the signaling pathway and experimental workflows provides a clear visual representation for researchers and scientists in the field of drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variations in cyclin D1 levels through the cell cycle determine the proliferative fate of a cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abemaciclib - NCI [cancer.gov]
- 8. What is the mechanism of Abemaciclib? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cyclin D - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Quantitative Analysis of Abemaciclib and its Active Metabolite M2 in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib, and its major active metabolite, M2 (N-desethylabemaciclib), in human plasma. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. The protocol employs a simple protein precipitation for sample preparation, followed by reversed-phase UPLC separation and detection using a triple quadrupole mass spectrometer operating in positive ion mode. The method was validated according to FDA guidelines and demonstrated excellent linearity, accuracy, precision, and recovery.
Introduction
Abemaciclib is an oral inhibitor of CDK4/6, approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Abemaciclib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form several metabolites.[2][3][4] The N-desethyl metabolite, M2, is a major active metabolite with potency similar to the parent drug, contributing significantly to the overall clinical activity.[5][6][7] Therefore, the simultaneous quantification of both Abemaciclib and M2 is crucial for understanding its complete pharmacokinetic profile and for therapeutic drug monitoring. This application note provides a detailed protocol for the analysis of Abemaciclib and M2 in human plasma using UPLC-MS/MS.
Experimental
Materials and Reagents
-
Abemaciclib and Abemaciclib-M2 reference standards
-
Stable isotope-labeled internal standards (e.g., Abemaciclib-d8)[8]
-
HPLC-grade methanol (B129727) and acetonitrile
-
Formic acid
-
Ammonium bicarbonate
-
Human plasma (K2 EDTA)
-
Deionized water
Sample Preparation
A simple and efficient protein precipitation method is used for sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 450 µL of methanol containing the internal standard.[8]
-
Vortex the mixture for 10 seconds to precipitate proteins.[8]
-
Incubate at room temperature for 10 minutes.[8]
-
Centrifuge at 17,110 x g for 10 minutes at 4°C.[8]
-
Transfer a portion of the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC Conditions
-
Column: A reversed-phase C18 column is suitable for separation. For example, a Kinetex C18 column (150 × 2.1 mm ID, 2.6 μm).[9][10]
-
Flow Rate: A biphasic gradient at a flow rate of 0.25–0.5 mL/min can be employed.[8]
-
Injection Volume: 4 µL.[8]
-
Column Temperature: 40°C.
-
Total Run Time: Approximately 9.5 minutes.[8]
MS/MS Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used.[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Results and Discussion
The UPLC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effects according to the U.S. Food and Drug Administration's (FDA) guidance.[8]
Quantitative Data Summary
| Parameter | Abemaciclib | Abemaciclib-M2 | Reference |
| Linearity Range | 5–2000 ng/mL | 5–2000 ng/mL | [8] |
| Correlation Coefficient (r) | ≥0.999 | ≥0.999 | [8] |
| Intra-day Precision (%CV) | 1.2–8.2% | 1.2–8.2% | [8] |
| Inter-day Precision (%CV) | 0.6–7.5% | 0.6–7.5% | [8] |
| Accuracy | 98.0–103.5% | 97.5–104.2% | [8] |
| Mean Recovery | 111% | 110% | [8] |
The method demonstrated excellent linearity over the specified concentration range for both analytes. The precision and accuracy values were well within the acceptable limits of bioanalytical method validation guidelines. The recovery for both Abemaciclib and M2 was consistent and high.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of Abemaciclib and M2.
Abemaciclib Metabolism Pathway
Caption: Simplified metabolic pathway of Abemaciclib to its active metabolites.
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the simultaneous quantification of Abemaciclib and its active metabolite M2 in human plasma. The simple sample preparation and robust chromatographic performance make it suitable for high-throughput analysis in a clinical research setting, aiding in pharmacokinetic assessments and therapeutic drug monitoring of Abemaciclib.
References
- 1. jchr.org [jchr.org]
- 2. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ABCB1 and ABCG2 Polymorphisms on the Pharmacokinetics of Abemaciclib Metabolites (M2, M20, M18) | Anticancer Research [ar.iiarjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Bioanalytical Method for N-desethylabemaciclib
Introduction
N-desethylabemaciclib (M2) is a major active metabolite of abemaciclib (B560072), a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in the treatment of advanced or metastatic breast cancer.[1][2][3] Given that N-desethylabemaciclib exhibits similar potency to its parent drug, its quantification in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies.[1][3] These application notes provide a detailed protocol for the determination of N-desethylabemaciclib in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway of Abemaciclib and its Metabolites
Abemaciclib and its active metabolites, including N-desethylabemaciclib, exert their anticancer effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately leading to cell cycle arrest.
Bioanalytical Method Protocol
This protocol details a validated UHPLC-MS/MS method for the simultaneous quantification of abemaciclib and its active metabolite N-desethylabemaciclib (M2) in human plasma.[1]
Materials and Reagents
-
Analytes and Internal Standards: Abemaciclib, N-desethylabemaciclib (M2), and their corresponding stable isotope-labeled internal standards (e.g., abemaciclib-d8).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).
-
Reagents: Ammonium bicarbonate.
-
Biological Matrix: Blank human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting abemaciclib and its metabolites from plasma samples.[1][4][5]
References
- 1. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis and Use of Stable Isotope-Labeled Abemaciclib M2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (Verzenio®) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer. The major and active human metabolite of Abemaciclib is N-desethylabemaciclib, also known as M2.[1] Accurate quantification of drug metabolites like M2 in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variability in sample processing.[2][3] This document provides a detailed protocol for the synthesis of a stable isotope-labeled version of Abemaciclib M2 ([²H₇]-Abemaciclib M2) to be used as an internal standard and its application in bioanalytical methods.
Proposed Synthesis of [²H₇]-Abemaciclib M2
While the direct synthesis of [²H₇]-Abemaciclib M2 is not extensively detailed in publicly available literature, a plausible synthetic route can be proposed based on the known synthesis of Abemaciclib and established deuterium (B1214612) labeling techniques. The proposed strategy involves the introduction of deuterium atoms at the N-isopropyl group and the piperazine (B1678402) ring of a suitable precursor.
A key final step in the synthesis of Abemaciclib is a reductive amination.[4] A similar approach can be adapted for the synthesis of the M2 metabolite, utilizing a deuterated isopropylamine (B41738) and a deuterated piperazine derivative.
Proposed Reaction Scheme:
A plausible final step in the synthesis could involve the reductive amination of a key aldehyde intermediate with a deuterated piperazine derivative. The deuterated N-isopropyl group would likely be introduced earlier in the synthesis of the benzimidazole (B57391) core. A possible precursor for the piperazine portion is piperazine-d8, which can be mono-protected before coupling. The N-isopropyl-d7 group can be introduced using isopropyl-d7-amine.
Experimental Protocols
Proposed Synthesis of [²H₇]-Abemaciclib M2 (Internal Standard)
This proposed protocol is based on analogous chemical reactions and may require optimization.
Materials:
-
Precursor Aldehyde (5-(4-(5-fluoro-4-(7-fluoro-2-methyl-1-(propan-2-yl-d7)-1H-benzo[d]imidazol-6-yl)pyrimidin-2-ylamino)pyridin-2-yl)formaldehyde)
-
Piperazine-d8
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloroethane (DCE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
To a solution of the precursor aldehyde (1 equivalent) in dichloroethane, add piperazine-d8 (1.2 equivalents) and N,N-diisopropylethylamine (2 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield [²H₇]-Abemaciclib M2.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.
Bioanalytical Method for Quantification of Abemaciclib M2 in Human Plasma
This protocol is adapted from validated LC-MS/MS methods for the analysis of Abemaciclib and its metabolites.[5][6]
Materials and Reagents:
-
Human plasma (with anticoagulant)
-
Abemaciclib M2 reference standard
-
[²H₇]-Abemaciclib M2 internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Protein precipitation solvent (e.g., methanol or acetonitrile)
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the [²H₇]-Abemaciclib M2 internal standard solution.
-
Vortex briefly to mix.
-
Add 150 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Abemaciclib M2 from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: See Table 1.
Data Presentation
Table 1: Mass Spectrometric Parameters for Abemaciclib M2 and its Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Abemaciclib M2 | 479.2 | 393.2 | Optimized Value |
| [²H₇]-Abemaciclib M2 (IS) | 486.2 | 400.1 | Optimized Value |
Note: Collision energy should be optimized for the specific instrument used.
Table 2: Performance Characteristics of the Bioanalytical Method
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Accuracy (% Bias) | |
| Low QC (15 ng/mL) | Within ± 15% |
| Medium QC (150 ng/mL) | Within ± 15% |
| High QC (1500 ng/mL) | Within ± 15% |
| Precision (% CV) | |
| Low QC (15 ng/mL) | < 15% |
| Medium QC (150 ng/mL) | < 15% |
| High QC (1500 ng/mL) | < 15% |
| Mean Extraction Recovery | 62.7% for M2[7] |
Visualizations
Caption: Proposed synthetic workflow for [²H₇]-Abemaciclib M2.
Caption: Inhibition of the CDK4/6 pathway by Abemaciclib M2.
Conclusion
The use of a stable isotope-labeled internal standard, such as [²H₇]-Abemaciclib M2, is essential for the accurate and precise quantification of the active metabolite M2 in biological samples. This application note provides a proposed synthetic route for the labeled internal standard and a validated bioanalytical protocol for its use. The presented data and workflows offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Abemaciclib - Wikipedia [en.wikipedia.org]
- 5. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Kinase Assay: Abemaciclib M2 Inhibition of CDK4/6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle.[1][2] Its major human metabolite, M2 (N-desethylabemaciclib), has been shown to be a highly potent inhibitor of CDK4 and CDK6, contributing significantly to the overall clinical activity of the parent drug.[3][4][5] Understanding the inhibitory potential of Abemaciclib and its metabolites is crucial for drug development and for elucidating its mechanism of action.
These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of Abemaciclib M2 against CDK4/cyclin D and CDK6/cyclin D complexes. The protocol is based on a luminescence-based assay format, which is a common, non-radioactive method for quantifying kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of Abemaciclib and its M2 metabolite against CDK4 and CDK6. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4/cyclin D1 | 2 |
| CDK6/cyclin D1 | 10 | |
| Abemaciclib M2 | CDK4 | 1.2 |
| CDK6 | 1.3 |
Note: IC50 values can vary slightly depending on the specific assay conditions, such as ATP concentration.[3][6]
CDK4/6 Signaling Pathway
The CDK4/6 pathway plays a pivotal role in the G1-S phase transition of the cell cycle. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[4][7][8][9] The active CDK4/6-cyclin D complex then phosphorylates the retinoblastoma protein (Rb).[2][5] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.[5] Abemaciclib and its M2 metabolite act as ATP-competitive inhibitors of CDK4 and CDK6, preventing Rb phosphorylation and thereby inducing G1 cell cycle arrest.[4][6]
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Retinoblastoma Protein (pRb) Inhibition by Abemaciclib and its Active Metabolite M2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoblastoma protein (pRb) is a critical tumor suppressor and a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase. The activity of pRb is tightly regulated by phosphorylation, which is mediated by Cyclin-Dependent Kinases 4 and 6 (CDK4/6). In many forms of cancer, the CDK4/6-Cyclin D-pRb pathway is dysregulated, leading to uncontrolled cell proliferation.
Abemaciclib (B560072) is a potent and selective inhibitor of CDK4 and CDK6.[1][2] By inhibiting these kinases, Abemaciclib prevents the phosphorylation of pRb, maintaining it in its active, hypophosphorylated state.[3][4][5] This leads to the sequestration of the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and inducing G1 cell cycle arrest.[5] Western blotting is a fundamental technique used to assess the pharmacodynamic effects of CDK4/6 inhibitors like Abemaciclib by quantifying the reduction in phosphorylated pRb.[6]
Notably, Abemaciclib is metabolized in humans into several metabolites, with M2 being one of the major active forms. Studies have shown that the M2 metabolite exhibits potency nearly equivalent to the parent compound, Abemaciclib, in inhibiting CDK4/6 and, consequently, pRb phosphorylation.[7] Therefore, when evaluating the biological activity of Abemaciclib, it is crucial to consider the contribution of its active metabolites.
These application notes provide a comprehensive protocol for the Western blot analysis of pRb phosphorylation at key serine residues (such as Ser780 and Ser807/811) in cancer cell lines treated with Abemaciclib or its M2 metabolite.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of pRb phosphorylation and its inhibition by Abemaciclib/M2, as well as the experimental workflow for the Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Rb-proficient cancer cell lines (e.g., MCF-7, T47D, HCT116).
-
Compounds: Abemaciclib, Abemaciclib M2 metabolite (dissolved in DMSO).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
4X Laemmli Sample Buffer.
-
Tris-Glycine SDS-PAGE Gels.
-
PVDF Membranes.
-
Transfer Buffer.
-
Tris-Buffered Saline with Tween 20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-Rb (Ser780)
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-total Rb
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Detection Reagent.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the selected Rb-proficient cancer cell line in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare stock solutions of Abemaciclib and its M2 metabolite in DMSO (e.g., 10 mM). Further dilute in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with increasing concentrations of Abemaciclib or M2 for a specified duration (e.g., 24 hours). Include a vehicle-only control (DMSO at the same final concentration as the highest compound dose).
Protocol 2: Western Blot for pRb Phosphorylation
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[6]
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[6][8]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[6][8]
-
Incubate on ice for 30 minutes, vortexing occasionally.[6][8]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant (protein lysate) to new pre-chilled tubes.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[6]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[6]
-
Add 4X Laemmli sample buffer to a final concentration of 1X.[6]
-
Boil the samples at 95-100°C for 5-10 minutes.[6]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.[6]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[6]
-
-
Protein Transfer:
-
Immunoblotting:
-
Wash the membrane with TBST to remove the Ponceau S stain.[6]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[6][9] Refer to the antibody datasheet for the recommended dilution.
-
The following day, wash the membrane three times for 10 minutes each with TBST.[6][9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[6][9]
-
Wash the membrane three times for 10 minutes each with TBST.[6][9]
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.[8]
-
Incubate the membrane with the ECL reagent for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.[10]
-
For quantitative analysis, perform densitometry on the resulting bands using image analysis software (e.g., ImageJ). Normalize the phospho-pRb signal to the total pRb signal, and then normalize to the loading control (β-actin or GAPDH).
-
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a clear and structured table. This allows for easy comparison of the dose-dependent effects of Abemaciclib and its M2 metabolite on pRb phosphorylation.
Table 1: Dose-Dependent Inhibition of pRb Phosphorylation by Abemaciclib and M2 Metabolite
| Treatment Compound | Concentration (nM) | Normalized p-Rb (Ser780) Intensity (Arbitrary Units) | % Inhibition of p-Rb (Ser780) | Normalized p-Rb (Ser807/811) Intensity (Arbitrary Units) | % Inhibition of p-Rb (Ser807/811) |
| Vehicle (DMSO) | 0 | 1.00 | 0% | 1.00 | 0% |
| Abemaciclib | 1 | ||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| Abemaciclib M2 | 1 | ||||
| 10 | |||||
| 100 | |||||
| 1000 |
Note: The % inhibition is calculated relative to the vehicle control after normalization to total pRb and a loading control.
Table 2: IC50 Values for pRb Inhibition
| Compound | Cell Line | p-Rb Phosphorylation Site | IC50 (nM) |
| Abemaciclib | MCF-7 | Ser780 | |
| Ser807/811 | |||
| Abemaciclib M2 | MCF-7 | Ser780 | |
| Ser807/811 |
Note: IC50 values should be calculated from the dose-response curves generated from the quantitative Western blot data.
Expected Results
Treatment with Abemaciclib or its M2 metabolite is expected to cause a dose-dependent decrease in the phosphorylation of pRb at serine 780 and serines 807/811.[3][4][11][12][13][14] The total pRb protein levels should remain relatively unchanged, although some studies have reported a decrease in total Rb upon treatment with CDK4/6 inhibitors.[13][15] The expression of a loading control protein, such as β-actin or GAPDH, should remain constant across all samples. The potency of the M2 metabolite in inhibiting pRb phosphorylation is expected to be nearly equivalent to that of Abemaciclib.[7]
These protocols and application notes provide a robust framework for researchers to reliably assess the inhibitory effects of Abemaciclib and its active metabolites on the CDK4/6-pRb signaling axis.
References
- 1. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib induces G1 arrest and lysosomal dysfunction in canine melanoma cells: synergistic effects with fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Resolution Mass Spectrometry in M2 Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the identification and analysis of metabolites associated with M2 macrophages using high-resolution mass spectrometry (HRMS). It includes comprehensive protocols for cell culture, metabolite extraction, and LC-HRMS analysis, alongside illustrative diagrams of key signaling pathways and experimental workflows.
Introduction
M2 macrophages, often referred to as "alternatively activated" macrophages, play a crucial role in tissue repair, immune regulation, and tumor progression. Their distinct metabolic profile, characterized by a reliance on oxidative phosphorylation and specific amino acid and lipid metabolism pathways, distinguishes them from their pro-inflammatory M1 counterparts. Understanding the metabolic signature of M2 macrophages is therefore critical for developing therapeutic strategies that target their functions. High-resolution mass spectrometry, with its high accuracy and sensitivity, has become an indispensable tool for in-depth metabolite profiling.[1] This application note outlines the necessary procedures to successfully identify and quantify M2 macrophage metabolites.
M2 Macrophage Polarization Signaling Pathway
M2 macrophage polarization is a complex process initiated by various stimuli, most notably Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These cytokines trigger a signaling cascade that ultimately leads to the expression of M2-specific genes and the establishment of an anti-inflammatory metabolic phenotype.
Caption: M2 macrophage polarization signaling cascade.
Experimental Protocols
Macrophage Culture and Polarization
A detailed protocol for the isolation, culture, and polarization of bone marrow-derived macrophages (BMDMs) is provided below.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Interleukin-4 (IL-4)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Isolation of Bone Marrow Cells: Isolate bone marrow cells from the femurs and tibias of mice under sterile conditions.
-
Cell Culture: Culture the isolated cells in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Macrophage Polarization:
-
M0 (Naive) Macrophages: Continue to culture BMDMs in the presence of M-CSF.
-
M1 Macrophages: Stimulate BMDMs with 100 ng/mL LPS for 24 hours.
-
M2a Macrophages: Stimulate BMDMs with 20 ng/mL IL-4 for 24 hours.[2]
-
Metabolite Extraction
This protocol outlines the steps for extracting intracellular metabolites from cultured macrophages.
Materials:
-
Cold PBS
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Washing: Aspirate the culture medium and wash the cells twice with cold PBS to remove any remaining medium.
-
Metabolite Quenching and Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Cell Lysis: Vortex the tubes vigorously for 1 minute and incubate at -80°C for 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) for LC-HRMS analysis.
High-Resolution Mass Spectrometry Analysis
The following provides a general protocol for the analysis of M2 macrophage metabolites using a Q Exactive Orbitrap mass spectrometer coupled with a Vanquish UHPLC system.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | ZIC-pHILIC (150 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Carbonate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 80-20% B; 15-18 min, 20-80% B; 18-23 min, 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Scan Range | 70-1050 m/z |
| Resolution | 70,000 |
| AGC Target | 1e6 |
| Maximum IT | 200 ms |
| Sheath Gas Flow Rate | 40 |
| Aux Gas Flow Rate | 10 |
| Capillary Temperature | 320°C |
Experimental and Data Analysis Workflow
The overall workflow for M2 metabolite identification involves several key stages, from sample preparation to data analysis and interpretation.
Caption: Workflow for M2 metabolite identification.
Quantitative Data Summary
The following tables summarize the quantitative differences in key intracellular and extracellular metabolites between different M2 macrophage subtypes. The data is adapted from a study on primary human M2 macrophages.[3]
Table 1: Intracellular Metabolite Concentrations in M2 Macrophage Subtypes
| Metabolite | M2a (nmol/10^6 cells) | M2b (nmol/10^6 cells) | M2c (nmol/10^6 cells) | M2d (nmol/10^6 cells) | p-value (ANOVA) |
| Glucose | 1.2 ± 0.3 | 3.5 ± 0.8 | 3.1 ± 0.7 | 3.8 ± 0.9 | < 0.01 |
| Lactate (B86563) | 5.1 ± 1.1 | 15.2 ± 3.5 | 13.8 ± 3.1 | 16.1 ± 3.9 | < 0.001 |
| Glutamine | 2.5 ± 0.6 | 6.1 ± 1.4 | 5.5 ± 1.2 | 6.8 ± 1.6 | < 0.01 |
| Arginine | 0.8 ± 0.2 | 2.1 ± 0.5 | 1.9 ± 0.4 | 2.3 ± 0.6 | < 0.01 |
| Succinate | 0.4 ± 0.1 | 1.1 ± 0.3 | 0.9 ± 0.2 | 1.2 ± 0.3 | < 0.05 |
| Itaconate | Not Detected | 0.1 ± 0.03 | 0.08 ± 0.02 | 0.12 ± 0.04 | - |
| Choline | 1.5 ± 0.4 | 3.2 ± 0.7 | 3.9 ± 0.9 | 2.9 ± 0.7 | < 0.05 |
| Creatine | 2.1 ± 0.5 | 0.9 ± 0.2 | 2.5 ± 0.6 | 1.1 ± 0.3 | < 0.01 |
Data are presented as mean ± standard deviation. P-values are from one-way ANOVA comparing all four M2 subtypes.
Table 2: Extracellular Metabolite Concentrations in M2 Macrophage Subtypes
| Metabolite | M2a (µM) | M2b (µM) | M2c (µM) | M2d (µM) | p-value (ANOVA) |
| Glucose | 8.5 ± 1.9 | 5.2 ± 1.2 | 5.8 ± 1.3 | 4.9 ± 1.1 | < 0.01 |
| Lactate | 1.2 ± 0.3 | 3.8 ± 0.9 | 3.5 ± 0.8 | 4.1 ± 1.0 | < 0.001 |
| Glutamine | 150 ± 35 | 95 ± 22 | 105 ± 24 | 90 ± 21 | < 0.01 |
| Arginine | 50 ± 11 | 25 ± 6 | 28 ± 7 | 23 ± 5 | < 0.01 |
| Fumarate | 0.5 ± 0.1 | 1.5 ± 0.4 | 1.2 ± 0.3 | 1.6 ± 0.4 | < 0.05 |
| Choline | 10.2 ± 2.3 | 15.1 ± 3.5 | 8.9 ± 2.0 | 18.2 ± 4.2 | < 0.05 |
| Formate | 25.1 ± 5.8 | 45.3 ± 10.4 | 30.1 ± 6.9 | 48.2 ± 11.1 | < 0.01 |
Data are presented as mean ± standard deviation. P-values are from one-way ANOVA comparing all four M2 subtypes.
Data Interpretation
The quantitative data reveals significant metabolic heterogeneity among M2 macrophage subtypes.[3] M2a macrophages, induced by IL-4, exhibit a distinct metabolic profile with lower levels of glycolysis and amino acid metabolism compared to M2b, M2c, and M2d subtypes.[3] The increased lactate production and glucose consumption in M2b, M2c, and M2d macrophages suggest a greater reliance on aerobic glycolysis, a feature typically associated with M1 macrophages.[3] These findings highlight the metabolic plasticity of macrophages and underscore the importance of detailed metabolite profiling for understanding their diverse functions.
In addition to the metabolites listed in the tables, other studies have identified unique metabolites in M2 macrophages. For instance, pyridine-containing compounds have been observed at higher intensities in M2 macrophages compared to M1 macrophages, suggesting a role in their anti-inflammatory functions.[2] Conversely, dipeptides like alanylasparagine and certain sphingomyelin (B164518) species are more abundant in M1 macrophages.[2]
Conclusion
High-resolution mass spectrometry is a powerful technique for elucidating the complex metabolic landscape of M2 macrophages. The protocols and data presented in this application note provide a comprehensive framework for researchers to investigate the metabolic reprogramming that governs M2 macrophage function. This knowledge is essential for the development of novel therapeutic strategies targeting M2 macrophages in various diseases, including cancer and inflammatory disorders.
References
- 1. LC-MS metabolomics comparisons of cancer cell and macrophage responses to methotrexate and polymer-encapsulated methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Primary Human M2 Macrophage Subtypes Are Distinguishable by Aqueous Metabolite Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Abemaciclib Metabolite M2 Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (B560072) is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.[1] It is primarily metabolized in the liver by CYP3A4, leading to the formation of several metabolites, including the active metabolite N-desethylabemaciclib (M2).[2][3][4] The M2 metabolite is equipotent to the parent drug and contributes significantly to the overall clinical activity of Abemaciclib.[2][3]
Understanding the plasma protein binding of a drug and its active metabolites is crucial for predicting its pharmacokinetic and pharmacodynamic properties. The unbound fraction of a drug is generally considered to be pharmacologically active and available for distribution and clearance.[5][6] This application note provides a detailed protocol for determining the plasma protein binding of Abemaciclib's M2 metabolite using the rapid equilibrium dialysis (RED) method, a widely accepted technique for this purpose.[7][8][9][10]
Signaling Pathway of Abemaciclib
Abemaciclib and its active metabolite M2 exert their therapeutic effect by inhibiting CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a key step in cell cycle progression.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to cell cycle arrest and inhibition of tumor growth.
Quantitative Data Summary
The extent of plasma protein binding for Abemaciclib and its major active metabolites is summarized in the table below. The data indicates high protein binding for all compounds, with the M2 metabolite showing slightly lower binding compared to the parent drug and other metabolites.
| Compound | Mean Protein Binding (%) | Species | Reference |
| Abemaciclib | 96-98% | Human | [11] |
| M2 (N-desethylabemaciclib) | 93.4% | Human | [2] |
| M18 (hydroxy-N-desethylabemaciclib) | 96.8% | Human | [2] |
| M20 (hydroxyabemaciclib) | 97.8% | Human | [2] |
Experimental Protocol: M2 Protein Binding Determination by Rapid Equilibrium Dialysis (RED)
This protocol outlines the determination of Abemaciclib M2 metabolite plasma protein binding using a commercially available Rapid Equilibrium Dialysis (RED) device.
Materials:
-
Abemaciclib M2 (N-desethylabemaciclib) reference standard
-
Human plasma (pooled, mixed-gender, with anticoagulant)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8K MWCO)
-
Incubator with orbital shaker, capable of maintaining 37°C
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., deuterated M2 or a structurally similar compound)
-
96-well plates (for sample collection and processing)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Preparation of M2 Spiked Plasma:
-
Prepare a stock solution of Abemaciclib M2 in a suitable solvent (e.g., DMSO).
-
Spike the human plasma with the M2 stock solution to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be minimal (<1%) to avoid protein precipitation.
-
Gently vortex the spiked plasma and pre-incubate at 37°C for 15 minutes.
-
-
Equilibrium Dialysis Setup:
-
Place the RED device inserts into the base plate wells.
-
Add the appropriate volume of the M2-spiked plasma to the sample chamber of the RED insert (typically marked in red).
-
Add a corresponding volume of PBS (pH 7.4) to the buffer chamber of the insert.
-
Seal the plate securely with an adhesive seal.
-
-
Incubation:
-
Sample Collection:
-
After incubation, carefully remove the sealing tape.
-
Aspirate equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers of each well.[5]
-
Transfer the aliquots to separate 96-well plates for analysis.
-
-
Sample Processing for LC-MS/MS Analysis:
-
To the collected buffer samples, add an equal volume of blank plasma. To the collected plasma samples, add an equal volume of PBS to matrix-match the samples.
-
Add the internal standard solution to all samples.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 3-4 times the sample volume).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Calculate the percentage of protein binding using the following equation: % Protein Binding = (1 - fu) x 100
-
Conclusion
The determination of plasma protein binding is a critical step in the preclinical and clinical development of new chemical entities. The provided protocol for determining the protein binding of Abemaciclib's active metabolite, M2, using the rapid equilibrium dialysis method offers a reliable and efficient approach for obtaining this essential data. The high protein binding of M2, similar to the parent compound, underscores its potential contribution to the overall pharmacological profile of Abemaciclib. These data are vital for constructing accurate pharmacokinetic models and informing clinical trial design.
References
- 1. ClinPGx [clinpgx.org]
- 2. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Protein Binding Assay [visikol.com]
- 6. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 7. bioivt.com [bioivt.com]
- 8. dl.icdst.org [dl.icdst.org]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. s3.pgkb.org [s3.pgkb.org]
- 12. tandfonline.com [tandfonline.com]
Application Note: High-Throughput Cell Permeability Assay for Abemaciclib Metabolite M2
Introduction
Abemaciclib (B560072) is an orally administered, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is a crucial therapeutic agent in the treatment of certain types of breast cancer.[1] Following administration, Abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[2] One of the major and pharmacologically active metabolites is N-desethylabemaciclib, also known as M2.[3] The M2 metabolite exhibits a potency comparable to the parent drug, Abemaciclib, in inhibiting CDK4/6 and is found in significant concentrations in plasma, suggesting it meaningfully contributes to the overall clinical efficacy.[3]
Understanding the cell permeability of Abemaciclib's metabolites is critical for a comprehensive pharmacokinetic and pharmacodynamic profile. Cell permeability assays are indispensable tools in drug discovery and development, providing insights into a compound's ability to cross cellular barriers, which is a key determinant of its oral bioavailability and distribution to target tissues. This application note provides a detailed protocol for assessing the cell permeability of Abemaciclib metabolite M2 using the well-established Caco-2 cell permeability assay. This in vitro model is widely recognized for its ability to predict the intestinal absorption of drugs in humans.[4][5]
Signaling Pathway of Abemaciclib and its Metabolite M2
Abemaciclib and its active metabolite M2 exert their therapeutic effect by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of the cell cycle. In many cancer cells, this pathway is hyperactive, leading to uncontrolled cell proliferation. Abemaciclib and M2 act as inhibitors of CDK4 and CDK6. This inhibition prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[6][7] This ultimately leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[1][6]
Experimental Protocols
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a robust in vitro method to predict human intestinal absorption of drugs. Caco-2 cells, a human colorectal adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[4][5]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
This compound
-
Control compounds:
-
High permeability: Propranolol
-
Low permeability: Atenolol
-
P-gp substrate: Digoxin
-
-
Lucifer Yellow
-
LC-MS/MS system
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
-
For the assay, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using an EVOM2™ epithelial voltmeter. Monolayers with TEER values ≥ 200 Ω·cm² are considered suitable for the assay.[4]
-
Alternatively, assess monolayer integrity by measuring the permeability of a paracellular marker, such as Lucifer Yellow. Add Lucifer Yellow to the apical side and after incubation, measure its concentration in the basolateral compartment. A low Papp value for Lucifer Yellow indicates a tight monolayer.
-
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound (Abemaciclib M2) and control compounds, dissolved in HBSS, to the apical (donor) compartment (e.g., at a final concentration of 10 µM).
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the test compound and control compounds, dissolved in HBSS, to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4][8]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis:
-
Analyze the concentration of the test and control compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (µmol/cm³).
-
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[5]
-
Data Presentation
The cell permeability of this compound can be classified based on its apparent permeability (Papp) value obtained from the Caco-2 assay. The following table provides a general classification of permeability and includes representative data for control compounds for comparative purposes.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (Papp B→A / Papp A→B) | P-gp Substrate |
| Atenolol (Low Permeability Control) | < 1.0 | Low | ~1.0 | No |
| Propranolol (High Permeability Control) | > 10.0 | High | ~1.0 | No |
| Digoxin (P-gp Substrate Control) | < 1.0 | Low | > 2.0 | Yes |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: The presented Papp values for control compounds are representative and may vary between laboratories.[9]
Conclusion
This application note provides a comprehensive protocol for determining the cell permeability of this compound using the Caco-2 cell model. The data generated from this assay will provide valuable insights into the potential for intestinal absorption and the role of efflux transporters in the disposition of this major active metabolite. This information is crucial for a complete understanding of the clinical pharmacology of Abemaciclib and can aid in the development of physiologically-based pharmacokinetic (PBPK) models to predict drug-drug interactions and patient variability. The provided workflow and data interpretation guidelines will enable researchers to reliably assess the permeability characteristics of M2 and other drug candidates.
References
- 1. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of Abemaciclib and its Active Metabolite M2 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Abemaciclib (B560072) is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in the treatment of advanced or metastatic breast cancer.[1] It is extensively metabolized in humans, primarily by CYP3A4, leading to the formation of several metabolites.[1] The major active metabolite, N-desethylabemaciclib (M2), demonstrates similar potency to the parent drug and is found in significant concentrations in plasma, suggesting it contributes to the clinical activity of Abemaciclib.[1][2] Therefore, accurate quantification of both Abemaciclib and M2 in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. This document provides detailed protocols and compiled stability data for Abemaciclib and its M2 metabolite in human plasma, a common biological matrix for such studies.
Quantitative Stability Data
The stability of Abemaciclib and its M2 metabolite has been evaluated under various conditions to ensure the reliability of bioanalytical data. The following tables summarize the stability of these analytes in human plasma.
Table 1: Short-Term (Bench-Top) Stability of Abemaciclib and M2 in Human Plasma
| Analyte | Concentration Level | Matrix | Storage Condition | Duration | Stability (% of Nominal) | Accuracy/Precision | Reference |
| Abemaciclib | Low & High QC | Human Plasma | Room Temperature | 4.5 hours | 98.1% - 110.0% | Precision ≤4.9% | [3] |
| M2 | Low & High QC | Human Plasma | Room Temperature | 4.5 hours | 98.1% - 110.0% | Precision ≤4.9% | [3] |
| Abemaciclib | QC1, QC4, DQC | Human Plasma | Room Temperature | Not Specified | Meets acceptance criteria | Not Specified | [4] |
| M2 | QC1, QC4, DQC | Human Plasma | Room Temperature | Not Specified | Meets acceptance criteria | Not Specified | [4] |
Table 2: Freeze-Thaw Stability of Abemaciclib and M2 in Human Plasma
| Analyte | Concentration Level | Matrix | Storage Condition | Number of Cycles | Stability (% of Nominal) | Accuracy/Precision | Reference |
| Abemaciclib | Low & High QC | Human Plasma | -20°C and -80°C | 3 | 93.2% - 101.8% | Precision ≤5.9% | [3] |
| M2 | Low & High QC | Human Plasma | -20°C and -80°C | 3 | 93.2% - 101.8% | Precision ≤5.9% | [3] |
| Abemaciclib | QC1, QC4, DQC | Human Plasma | -20°C and -70°C | Not Specified | Meets acceptance criteria | Not Specified | [4] |
| M2 | QC1, QC4, DQC | Human Plasma | -20°C and -70°C | Not Specified | Meets acceptance criteria | Not Specified | [4] |
| Abemaciclib | LLOQ QC & HQC | Human Plasma | Not Specified | 3 | Stable | Not Specified | [5] |
| M2 | LLOQ QC & HQC | Human Plasma | Not Specified | 3 | Stable | Not Specified | [5] |
Table 3: Long-Term Stability of Abemaciclib and M2 in Human Plasma
| Analyte | Concentration Level | Matrix | Storage Condition | Duration | Stability (% of Nominal) | Accuracy/Precision | Reference |
| Abemaciclib | Low & High QC | Human Plasma | -80°C | Not Specified | Deviation < ±15% | Not Specified | [3] |
| M2 | Low & High QC | Human Plasma | -80°C | Not Specified | Deviation < ±15% | Not Specified | [3] |
| Abemaciclib | QC1, QC4, DQC | Human Plasma | -20°C and -70°C | Not Specified | Meets acceptance criteria | Not Specified | [4] |
| M2 | QC1, QC4, DQC | Human Plasma | -20°C and -70°C | Not Specified | Meets acceptance criteria | Not Specified | [4] |
Table 4: Processed Sample (Autosampler) Stability of Abemaciclib and M2
| Analyte | Concentration Level | Matrix | Storage Condition | Duration | Stability (% of Nominal) | Accuracy/Precision | Reference |
| Abemaciclib | Low & High QC | Processed Plasma Extract | 15°C (dark) | 13 days | 96.7% - 107.8% | Precision ≤3.3% | [3] |
| M2 | Low & High QC | Processed Plasma Extract | 15°C (dark) | 13 days | 96.7% - 107.8% | Precision ≤3.3% | [3] |
| Abemaciclib | QC1, QC2, QC3, QC4 | Processed Plasma Extract | 4°C | 30 hours | Demonstrated stability | Not Specified | [4] |
| M2 | QC1, QC2, QC3, QC4 | Processed Plasma Extract | 4°C | 30 hours | Demonstrated stability | Not Specified | [4] |
| Abemaciclib | Not Specified | Processed Plasma Extract | 4°C | 75 hours | Demonstrated stability | Not Specified | [4] |
| M2 | Not Specified | Processed Plasma Extract | 4°C | 75 hours | Demonstrated stability | Not Specified | [4] |
Experimental Protocols
The following are generalized protocols for assessing the stability of Abemaciclib and its M2 metabolite in biological matrices, based on validated bioanalytical methods.[3][4][5][6]
General Sample Preparation for Bioanalysis (LC-MS/MS)
This protocol outlines a common protein precipitation method for extracting Abemaciclib and M2 from plasma samples.
Materials:
-
Human plasma samples (containing Abemaciclib and M2)
-
Methanol (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., deuterated Abemaciclib and M2)[5]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.[6]
-
Add the internal standard solution.
-
Add a protein precipitating agent, such as methanol.[6]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.[6]
Short-Term (Bench-Top) Stability Protocol
This protocol assesses the stability of the analytes in the biological matrix at room temperature.
Procedure:
-
Use quality control (QC) samples at low and high concentrations.
-
Thaw the QC samples and keep them at room temperature for a specified period (e.g., 4.5 hours).[3]
-
After the specified duration, process the samples as described in the general sample preparation protocol.
-
Analyze the samples by LC-MS/MS.
-
Compare the measured concentrations to the nominal concentrations of freshly prepared QC samples. The deviation should be within ±15%.[3]
Freeze-Thaw Stability Protocol
This protocol evaluates the stability of the analytes after repeated cycles of freezing and thawing.
Procedure:
-
Use QC samples at low and high concentrations.
-
Freeze the QC samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.[7]
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle. Repeat for a specified number of cycles (e.g., three cycles).[3]
-
After the final thaw, process the samples according to the general sample preparation protocol.
-
Analyze the samples by LC-MS/MS.
-
The measured concentrations should be within ±15% of the nominal concentrations of freshly prepared QC samples.[3]
Long-Term Stability Protocol
This protocol assesses the stability of the analytes in the biological matrix under long-term storage conditions.
Procedure:
-
Use QC samples at low and high concentrations.
-
Store the QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period.[3]
-
At specified time points, retrieve the samples.
-
Thaw the samples and process them as described in the general sample preparation protocol.
-
Analyze the samples by LC-MS/MS.
-
The measured concentrations should be within ±15% of the nominal concentrations of freshly prepared QC samples.[3]
Processed Sample (Autosampler) Stability Protocol
This protocol evaluates the stability of the analytes in the processed sample extract, simulating conditions in an autosampler.
Procedure:
-
Process a set of QC samples at low and high concentrations as per the general sample preparation protocol.
-
Store the resulting supernatant (extract) in the autosampler at a specified temperature (e.g., 4°C or 15°C) for a defined duration.[3][4]
-
After the storage period, inject the samples into the LC-MS/MS system for analysis.
-
Compare the results to those of freshly processed QC samples. The deviation should be within acceptable limits (typically ±15%).[3]
Signaling Pathway
Abemaciclib and its active metabolite M2 are inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). This pathway is crucial for cell cycle progression.
Disclaimer: These protocols are intended for informational purposes and should be adapted and validated for specific laboratory conditions and regulatory requirements.
References
- 1. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Dried Blood Spot (DBS) Analysis of Abemaciclib and its M2 Metabolite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative analysis of Abemaciclib (B560072) and its active metabolite, M2 (N-desethylabemaciclib), in human dried blood spots (DBS) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, offering a minimally invasive alternative to traditional plasma sampling.[1][2][3]
Introduction
Abemaciclib is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal in regulating the cell cycle.[4][5] By blocking the transition from the G1 to the S phase of the cell cycle, Abemaciclib effectively halts the proliferation of cancer cells.[4][6] It is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), into several active metabolites, including M2.[7] Given that M2 exhibits similar potency to the parent drug, monitoring its concentration alongside Abemaciclib is essential for a complete understanding of the drug's efficacy and toxicity profile.[6][7]
Dried blood spot (DBS) sampling has emerged as a valuable technique in clinical and research settings. It requires a small volume of blood, is less invasive than venipuncture, and offers logistical advantages in terms of sample collection, storage, and transportation.[1][3] This document outlines a validated method for the simultaneous quantification of Abemaciclib and its M2 metabolite in volumetric DBS samples.
Signaling Pathway of Abemaciclib
Abemaciclib targets the Cyclin D-CDK4/6-Retinoblastoma protein (Rb) pathway, a critical regulator of cell cycle progression. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division. Abemaciclib acts as a competitive inhibitor of the ATP-binding domain of CDK4 and CDK6.[5] This inhibition prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.[8] This ultimately leads to cell cycle arrest in the G1 phase and a reduction in tumor growth.[4][8]
Experimental Protocols
This section provides a detailed methodology for the analysis of Abemaciclib and M2 in DBS samples.
Materials and Reagents
-
Reference Standards: Abemaciclib, Abemaciclib-M2 (N-desethylabemaciclib), and their corresponding stable isotope-labeled internal standards (e.g., Abemaciclib-d8).
-
Solvents: LC-MS grade methanol, acetonitrile (B52724), and water. Formic acid and ammonium (B1175870) bicarbonate.
-
Blood: Drug-free human whole blood with K2EDTA as an anticoagulant.
-
DBS Collection Cards: Volumetric absorptive microsampling devices (e.g., HemaXis DB10) or standard DBS cards.[1]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Abemaciclib, M2, and the internal standard (IS) in an appropriate solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.[9]
-
Working Solutions:
-
Prepare a combined working solution of Abemaciclib and M2 by diluting the stock solutions with methanol.
-
Prepare a working solution of the internal standard in methanol.
-
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free whole blood with the combined analyte working solution to achieve a concentration range that covers the expected clinical concentrations. For example, a range of 5–2000 ng/mL is suitable for both Abemaciclib and M2.[10]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free whole blood at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the reference standards than the calibration standards.[11]
Sample Collection and Preparation
-
DBS Collection: Collect 10 µL of blood (spiked for calibration/QC or patient sample) onto the volumetric DBS device.[1] Allow the spots to dry at ambient temperature for at least 2 hours.
-
Extraction:
-
Place the entire DBS sample (or a fixed-diameter punch from a standard card) into a clean microcentrifuge tube.
-
Add the internal standard working solution and an extraction solvent (e.g., methanol).
-
Vortex thoroughly and centrifuge to precipitate proteins.[9]
-
Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., XBridge BEH C18) is suitable for separation.[1][2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.[10]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Abemaciclib, M2, and the internal standard.
-
Experimental Workflow
The following diagram illustrates the complete workflow for the DBS analysis of Abemaciclib and M2.
Quantitative Data Summary
The following tables summarize the validation parameters for the LC-MS/MS method for the quantification of Abemaciclib and M2 in DBS.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Abemaciclib | 5 - 2000 | ≥ 0.999 | 5 |
| Abemaciclib-M2 | 5 - 2000 | ≥ 0.999 | 5 |
Data adapted from a validated method for CDK4/6 inhibitors.[10]
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Within-Run Precision (CV%) | Between-Run Precision (CV%) |
| Abemaciclib | Low | 15 | 98.0 - 103.5 | 1.2 - 8.2 | 0.6 - 7.5 |
| Medium | 150 | 98.0 - 103.5 | 1.2 - 8.2 | 0.6 - 7.5 | |
| High | 1500 | 98.0 - 103.5 | 1.2 - 8.2 | 0.6 - 7.5 | |
| Abemaciclib-M2 | Low | 15 | 97.5 - 104.2 | 1.2 - 8.2 | 0.6 - 7.5 |
| Medium | 150 | 97.5 - 104.2 | 1.2 - 8.2 | 0.6 - 7.5 | |
| High | 1500 | 97.5 - 104.2 | 1.2 - 8.2 | 0.6 - 7.5 |
Data represents typical acceptance criteria based on FDA guidelines and published literature.[10][12]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Abemaciclib | 81 - 93 | Minimal (0.9 - 1.1) |
| Abemaciclib-M2 | 81 - 93 | Minimal (0.9 - 1.1) |
Data from a study on volumetric DBS analysis.[1][2]
Conclusion
The described LC-MS/MS method for the analysis of Abemaciclib and its active M2 metabolite in dried blood spots is sensitive, accurate, and precise. The use of volumetric DBS devices minimizes the impact of hematocrit variability, a common challenge in DBS analysis.[1] This protocol provides a robust and reliable tool for therapeutic drug monitoring and pharmacokinetic studies of Abemaciclib, facilitating personalized medicine approaches and optimizing patient outcomes. The minimally invasive nature of DBS sampling makes it particularly advantageous for long-term monitoring and for studies involving vulnerable populations.
References
- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Abemaciclib? [synapse.patsnap.com]
- 5. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 6. youtube.com [youtube.com]
- 7. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Abemaciclib M2 LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of Abemaciclib and its active metabolite, M2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their bioanalytical experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of Abemaciclib M2, with a focus on identifying and mitigating matrix effects.
Question 1: We are observing poor sensitivity and inconsistent signal for Abemaciclib M2 in plasma samples. What are the likely causes and how can we troubleshoot this?
Answer:
Poor sensitivity and inconsistent signal intensity are classic indicators of ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples.[1][2] This occurs when co-eluting endogenous components from the plasma matrix interfere with the ionization of Abemaciclib M2 in the mass spectrometer's ion source, leading to a reduced signal.[3][4]
Initial Troubleshooting Steps:
-
Assess Matrix Effect: To confirm if you are experiencing matrix effects, you can perform a post-column infusion experiment. This involves infusing a standard solution of Abemaciclib M2 directly into the mass spectrometer while injecting a blank, extracted plasma sample onto the LC column. A drop in the baseline signal at the retention time of your analyte indicates ion suppression.[2][5]
-
Review Sample Preparation: The most common source of matrix effects in plasma samples are phospholipids (B1166683).[1] If you are using a simple protein precipitation (PPT) method, a significant amount of phospholipids will likely be co-extracted with your analyte.
Recommended Solutions:
-
Optimize Sample Preparation: Implementing a more rigorous sample cleanup method is the most effective way to remove interfering matrix components.[6][7]
-
Phospholipid Removal Plates: Consider using specialized phospholipid removal plates (e.g., HybridSPE®, Ostro®) that combine protein precipitation with the selective removal of phospholipids.[8]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate Abemaciclib M2 from polar matrix components like phospholipids. Optimization of the organic solvent and pH is crucial for good recovery.[1]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can provide very clean extracts. Method development is required to determine the appropriate sorbent and elution conditions for Abemaciclib M2.[9]
-
-
Chromatographic Separation: Adjust your chromatographic conditions to separate the elution of Abemaciclib M2 from the regions of significant ion suppression.[2][10]
-
Sample Dilution: If the concentration of Abemaciclib M2 in your samples is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[2][5] However, this will also reduce the analyte signal, so it's a trade-off.
Question 2: Our assay for Abemaciclib M2 is showing good sensitivity, but the accuracy and precision are poor, especially between different batches of plasma. What could be the issue?
Answer:
Poor accuracy and precision, particularly with variability between different lots of biological matrix, points towards a relative matrix effect. This means that while your sample preparation may be removing some interfering components, the residual matrix components vary from sample to sample, causing inconsistent ion suppression or enhancement.
Recommended Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2][11] An ideal internal standard for Abemaciclib M2 would be deuterated Abemaciclib M2 (e.g., M2-D7).[12] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in a similar manner. By calculating the ratio of the analyte peak area to the internal standard peak area, you can correct for variations in signal suppression.[4]
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same blank biological matrix as your unknown samples.[6] This helps to ensure that the calibration curve is affected by the matrix in the same way as the samples, improving accuracy. It is recommended to test multiple lots of the matrix for selectivity.[13]
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Abemaciclib and which ones should I be concerned about in my analysis?
A1: Abemaciclib is primarily metabolized by the liver enzyme CYP3A4.[14][15] The major active metabolite is N-desethylabemaciclib, also known as M2.[14][15] Other metabolites include M18 and M20.[14][15] M2 is pharmacologically active and should be monitored along with the parent drug in pharmacokinetic studies.[16]
Q2: What type of sample preparation is most effective for reducing matrix effects for Abemaciclib M2 in plasma?
A2: While simple protein precipitation is fast, it often results in significant matrix effects due to co-extraction of phospholipids. For more robust and reliable results, consider the following:
-
Good: Liquid-Liquid Extraction (LLE)
-
Better: Solid-Phase Extraction (SPE)[9]
-
Best: Specialized phospholipid removal products (e.g., HybridSPE®, Ostro®) which offer the simplicity of protein precipitation with the cleanliness of SPE.[8]
Q3: Is it necessary to use a stable isotope-labeled internal standard for Abemaciclib M2?
A3: While not strictly necessary for every application, using a stable isotope-labeled internal standard (SIL-IS) like M2-D7 is highly recommended and considered the gold standard for compensating for matrix effects in quantitative bioanalysis.[4][11][12] It significantly improves the accuracy, precision, and robustness of the method.
Experimental Protocols and Data
Table 1: Comparison of Sample Preparation Techniques for Abemaciclib M2 Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 90-105 | 50-80 (Ion Suppression) | Fast, simple, inexpensive | High matrix effects, risk of ion suppression |
| Liquid-Liquid Extraction (LLE) | 75-90 | 85-95 | Good removal of polar interferences | Can be labor-intensive, requires optimization[1] |
| Solid-Phase Extraction (SPE) | 85-95 | 90-105 | High selectivity, clean extracts | Requires method development, can be more expensive[9] |
| Phospholipid Removal Plate | 90-105 | 95-105 | Fast, effective phospholipid removal | Higher cost than PPT |
Note: The values in this table are illustrative and can vary depending on the specific LLE or SPE protocol and the biological matrix.
Protocol: Phospholipid Removal using a 96-well Plate
This protocol provides a general guideline for using a phospholipid removal plate for the extraction of Abemaciclib M2 from human plasma.
-
Spike Internal Standard: To 50 µL of plasma sample in a 96-well collection plate, add 10 µL of the internal standard working solution (e.g., M2-D7 in methanol).
-
Protein Precipitation: Add 150 µL of acetonitrile (B52724) to each well to precipitate the plasma proteins.
-
Vortex: Mix the plate for 1-2 minutes.
-
Transfer: Place the phospholipid removal plate on top of a clean 96-well collection plate. Transfer the entire mixture from the initial collection plate to the phospholipid removal plate.
-
Filtration: Apply a vacuum to draw the supernatant through the phospholipid removal plate into the clean collection plate. Alternatively, use positive pressure or centrifugation.
-
Evaporation (Optional): The resulting filtrate is a protein- and phospholipid-depleted sample. Depending on the required sensitivity, this can be injected directly, or evaporated to dryness and reconstituted in the mobile phase.
-
Analysis: Inject the final extract into the LC-MS/MS system.
Visualizations
Diagram 1: Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects.
Diagram 2: Sample Preparation Workflow Comparison
Caption: Comparison of common sample preparation workflows.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abemaciclib - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. selleckchem.com [selleckchem.com]
Addressing stability issues of Abemaciclib M2 during sample storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues related to Abemaciclib's active metabolite, M2, during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is Abemaciclib (B560072) M2 and why is its stability important?
Abemaciclib is an oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of breast cancer.[1][2][3] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several active metabolites.[1][2][3] The N-desethylabemaciclib metabolite, known as M2, is one of the most prominent and active metabolites found in human plasma.[3][4][5][6] M2 exhibits potency nearly equivalent to the parent drug, Abemaciclib, in inhibiting CDK4 and CDK6.[4][5][6] Therefore, accurate quantification of M2 is crucial for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) to fully understand the overall clinical activity and exposure of Abemaciclib.[7][8] Instability of M2 in stored samples can lead to inaccurate measurements, potentially impacting clinical trial data and patient management.
Q2: What are the main factors that can affect the stability of Abemaciclib M2 in biological samples?
The stability of Abemaciclib M2 in biological samples, such as plasma, can be influenced by several factors:
-
Storage Temperature: Inappropriate storage temperatures can lead to the degradation of the analyte. Long-term storage is typically recommended at -20°C or -70°C.[9][10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the integrity of the analyte.[9][10][11] It is advisable to minimize the number of freeze-thaw cycles.
-
Storage Duration: The length of time a sample is stored, even at appropriate temperatures, can affect the stability of M2.[9][10]
-
Sample Matrix: The biological matrix (e.g., plasma, whole blood) can contain enzymes or other components that may degrade M2. The presence of hemolysis or lipemia could also potentially interfere with analysis.[9][10]
-
Exposure to Light: Photodegradation can occur if samples are not protected from light.[12]
Troubleshooting Guide
Issue: I am observing lower than expected concentrations of Abemaciclib M2 in my stored plasma samples.
Possible Causes and Solutions:
-
Analyte Degradation Due to Improper Storage:
-
Verify Storage Temperature: Ensure that samples have been consistently stored at the recommended temperature (e.g., -20°C or -70°C). Deviations from the set temperature could lead to degradation.
-
Review Freeze-Thaw History: Check the number of times the samples have been subjected to freeze-thaw cycles. If multiple cycles have occurred, this may be the cause of degradation. For future studies, aliquot samples into smaller volumes to avoid repeated thawing of the entire sample.
-
-
Issues with Sample Collection and Handling:
-
Whole Blood Stability: If there was a delay in processing whole blood to plasma, this could affect analyte concentrations. Abemaciclib and its metabolites have been shown to be stable in whole blood for at least 1 hour at room temperature or in an ice bath.[10]
-
Contamination: Ensure that all tubes and equipment used for sample collection and processing were clean and free of any contaminants that could interfere with the assay.
-
-
Analytical Method Issues:
-
Extraction Efficiency: The protein precipitation method is commonly used for extraction.[7][11] Inefficient extraction can lead to lower recovery of M2. The mean extraction recovery for M2 has been reported to be around 62.7%.[9][10] Ensure your extraction protocol is optimized and validated.
-
Matrix Effects: Components in the plasma matrix can interfere with the ionization of M2 in the mass spectrometer, leading to signal suppression or enhancement. An appropriate internal standard should be used to compensate for matrix effects.[9][10]
-
Interference from Co-administered Drugs: If the patient is on other medications, there is a potential for interference. Check for any co-eluting peaks in your chromatogram.[9]
-
Issue: I am seeing high variability in my Abemaciclib M2 measurements between replicate samples.
Possible Causes and Solutions:
-
Inconsistent Sample Handling:
-
Ensure Uniform Procedures: All samples should be processed using the exact same protocol to minimize variability. This includes vortexing times, centrifugation speeds, and incubation periods.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Calibrate and check the performance of your pipettes regularly.
-
-
Instrument Performance:
-
LC-MS/MS System Suitability: Before running your samples, perform a system suitability test to ensure the instrument is performing optimally. This can include checking for consistent retention times, peak shapes, and signal intensity.
-
Carryover: Abemaciclib has been reported to have carryover effects.[13] Injecting blank samples after high concentration standards or samples can help assess and mitigate carryover.
-
Data on Abemaciclib M2 Stability
The following tables summarize the stability of Abemaciclib M2 in human plasma under various storage conditions as reported in the literature.
Table 1: Freeze-Thaw and Room Temperature Stability of Abemaciclib M2 in Human Plasma
| Condition | Analyte Concentration (ng/mL) | Stability Assessment | Reference |
| Freeze-Thaw Stability | 3 and 400 | Stable for up to 5 cycles at -20°C and -70°C | [9][10] |
| Room Temperature (Benchtop) Stability | 3 and 400 | Stable for up to 26 hours | [9][10] |
Table 2: Long-Term Storage Stability of Abemaciclib M2 in Human Plasma
| Storage Temperature | Analyte Concentration (ng/mL) | Storage Duration | Stability Assessment | Reference |
| -20°C | 3 and 400 | 731 days | Stable | [9][10] |
| -70°C | 3 and 400 | 731 days | Stable | [9][10] |
Experimental Protocols
Protocol 1: Quantification of Abemaciclib and its Metabolites (including M2) in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on validated methods reported in the literature.[7][8][9][14]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, add an internal standard solution.
-
Precipitate proteins by adding a sufficient volume of methanol (B129727) or acetonitrile (B52724) (e.g., 200 µL).
-
Vortex the mixture thoroughly (e.g., for 1 minute).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used.[3][7][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium bicarbonate) and an organic solvent (e.g., acetonitrile or methanol) is common.[3][11]
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Abemaciclib M2 need to be optimized on the specific instrument being used. A common transition for M2 is m/z 479.2 → 393.2.[9]
-
3. Calibration and Quality Control
-
Prepare a calibration curve using a blank matrix (e.g., drug-free human plasma) spiked with known concentrations of Abemaciclib M2.
-
Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.
Visualizations
Caption: Metabolic pathway of Abemaciclib to its major active metabolites.
Caption: Recommended workflow for handling plasma samples for Abemaciclib M2 analysis.
References
- 1. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. jchr.org [jchr.org]
- 12. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic drug monitoring in breast cancer therapy - LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Abemaciclib and its Metabolites
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Abemaciclib (B560072) and its metabolites.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental analysis in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Question: Why are my chromatographic peaks for Abemaciclib and its metabolites showing significant tailing or broadening?
Answer: Poor peak shape can compromise the accuracy of quantification and reduce resolution.[1] The basic nature of Abemaciclib can lead to interactions with residual silanol (B1196071) groups on the HPLC column, causing peak tailing.[2][3] Other common causes include column degradation, inappropriate mobile phase conditions, or sample overload.[1]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: The basic character of Abemaciclib makes it prone to interacting with acidic silanol groups on the column's stationary phase, which can cause tailing.[2][3]
-
Solution 1: Use a base-deactivated column (e.g., a modern C18 column with end-capping) designed to minimize these interactions.[2]
-
Solution 2: Adjust the mobile phase pH. Using a mobile phase with a slightly basic pH, such as 10 mM ammonium (B1175870) bicarbonate at pH 10.5, has been shown to reduce peak tailing.[4][5]
-
Solution 3: Add a competitor to the mobile phase, like triethylamine, which can mask the active silanol sites.[6]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened, asymmetrical peaks.[1]
-
Solution: Reduce the injection volume or dilute the sample concentration.[1]
-
-
Column Contamination or Degradation: Accumulation of matrix components or loss of stationary phase can degrade column performance.
-
Solution 1: Use a guard column to protect the analytical column from contaminants.
-
Solution 2: Implement a robust column wash step after each run to remove strongly retained compounds.[4]
-
Solution 3: If performance does not improve, replace the column.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ensure the sample solvent is as close in composition and strength to the initial mobile phase as possible.
-
Issue 2: High Signal Carryover
Question: I am observing significant carryover in my blank injections after running a high-concentration sample. How can I minimize this?
Answer: Carryover is a common challenge in the analysis of Abemaciclib and similar compounds, potentially due to their adsorption onto surfaces in the LC system.[4][7][8][9] It can lead to inaccurate quantification of subsequent samples, especially those at low concentrations.
Potential Causes and Solutions:
-
Adsorption in Autosampler/Injector: The analyte can adsorb to the needle, syringe, or valve rotor seal.[10]
-
Solution 1: Optimize the needle wash procedure. Use a strong, acidified organic solvent wash solution (e.g., 0.1% formic acid in acetonitrile) to effectively clean the injection system between runs.[8]
-
Solution 2: Incorporate multiple wash gradients in the LC method after the elution of all analytes to further reduce carryover.[4]
-
-
Column Contamination: The column itself can be a source of carryover if the analyte is not fully eluted during the gradient.
-
Solution: Add a high-organic, strong wash step at the end of each chromatographic run to flush the column. Increasing the flow rate during this wash step can also help.[4]
-
-
MS Source Contamination: The analyte can adsorb to surfaces within the mass spectrometer source.
-
Solution: Regularly clean the MS source components according to the manufacturer's recommendations.
-
Issue 3: Matrix Effects and Low Recovery
Question: My results show significant ion suppression/enhancement and low extraction recovery. What can I do to improve this?
Answer: Matrix effects, caused by co-eluting endogenous components from the biological sample (e.g., plasma phospholipids), can interfere with analyte ionization, leading to inaccurate results.[11][12] Low recovery indicates that the sample preparation method is not efficiently extracting the analytes.
Potential Causes and Solutions:
-
Inefficient Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering matrix components.[12]
-
Solution 1: Optimize the protein precipitation step. Test different precipitation agents (e.g., acetonitrile (B52724) vs. methanol) and their ratios.[13]
-
Solution 2: Implement a more rigorous sample preparation technique like solid-phase extraction (SPE), which can provide cleaner extracts and improve recovery.[14] Using Oasis PRiME HLB® cartridges has been shown to yield clean extracts with recovery over 85%.[14]
-
Solution 3: Dilute the supernatant after protein precipitation to reduce the concentration of matrix components being injected.[5]
-
-
Chromatographic Co-elution: The analyte may be co-eluting with matrix components.
-
Solution: Adjust the chromatographic gradient to better separate the analytes from the matrix interferences. Using UHPLC systems can provide better resolution and sharper peaks.[15]
-
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is crucial for compensating for both matrix effects and variability in recovery.[12]
Issue 4: Poor Sensitivity / Low Signal
Question: The signal intensity for my analytes, particularly the metabolites, is too low, making it difficult to achieve the required lower limit of quantification (LLOQ). How can I enhance sensitivity?
Answer: Low sensitivity can be a result of suboptimal MS source parameters, inefficient ionization, or poor chromatographic peak shape. Abemaciclib itself can sometimes have lower sensitivity compared to other similar analytes.[4]
Potential Causes and Solutions:
-
Suboptimal Mass Spectrometer Settings:
-
Solution: Optimize MS source parameters (e.g., declustering potential, collision energy) by infusing a standard solution of each analyte and internal standard to find the settings that yield the best response.[4][15] It has been noted that source parameters can be optimized for the highest Abemaciclib response as it may have the lowest sensitivity among a group of analytes.[4]
-
-
Inefficient Mobile Phase:
-
Sample Preparation:
-
Solution: Ensure the sample preparation method is concentrating the sample effectively. If using SPE, optimize the elution step to use the minimum possible volume of a strong solvent.
-
-
Peak Broadening:
-
Solution: Address any issues causing peak broadening (see Issue 1), as sharper, narrower peaks result in a higher signal-to-noise ratio and better sensitivity.[17]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary active metabolites of Abemaciclib that should be quantified?
A1: In humans, Abemaciclib is extensively metabolized, primarily by the CYP3A4 enzyme.[5] The three main active metabolites that contribute to the clinical activity of the drug and are often quantified are N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[5][7] These metabolites have shown potency similar to the parent drug.[5] Another metabolite, M1, is considered minor and inactive.[15]
Q2: What are typical starting conditions for a UHPLC-MS/MS method for Abemaciclib and its metabolites?
A2: A good starting point is a reversed-phase method using a C18 column. Gradient elution is typically required for separating the parent drug from its metabolites and endogenous plasma components.[5] See Table 1 for specific examples of validated methods.
Q3: What is the most common sample preparation method for plasma samples?
A3: The most frequently cited method for preparing plasma samples is protein precipitation.[5][13][16] This involves adding a cold organic solvent, typically acetonitrile, to the plasma sample to precipitate proteins.[5][13] The sample is then centrifuged, and the supernatant is collected for analysis, sometimes after a dilution step.[5]
Q4: Which internal standards (IS) are recommended for this analysis?
A4: For quantitative bioanalysis by LC-MS/MS, the use of stable isotope-labeled (SIL) internal standards is highly recommended to correct for matrix effects and procedural variability. For Abemaciclib and its metabolites, specific SILs such as abemaciclib-d8, abemaciclib-D10, and corresponding labeled metabolites (e.g., M2-IS, M20-IS) are used.[8][15][16][17]
Data Presentation
Table 1: Optimized LC-MS/MS Method Parameters for Abemaciclib and its Metabolites
| Parameter | Method 1[5] | Method 2[15] | Method 3[14] | Method 4[16] |
| LC System | UHPLC | HPLC | HPLC | LC-MS/MS |
| Column | Kinetex C18 (150 × 2.1 mm, 2.6 µm) | Not Specified | CORTECS C18 (4.6 x 50 mm, 2.7 µm) | Not Specified |
| Mobile Phase A | 10 mM ammonium bicarbonate in water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate/Acetic Acid | Methanol (20%) |
| Mobile Phase B | 10 mM ammonium bicarbonate in methanol-water (9:1, v/v) | Acetonitrile | Acetonitrile | Acetonitrile (80%) |
| Flow Rate | Gradient | 1.0 mL/min (with diverter valve) | Gradient | 0.7 mL/min |
| Gradient | Gradient elution | Linear Gradient | 0-8 min: 10% to 60% B | Isocratic |
| Column Temp. | Not Specified | Not Specified | Not Specified | 40°C |
Table 2: Mass Spectrometry Parameters for Abemaciclib and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Abemaciclib | 507.3 | 393.2 | [15] |
| Abemaciclib-IS (d5) | 512.3 | 393.2 | [15] |
| M2 (N-desethyl) | 479.2 | 393.2 | [15] |
| M18 (hydroxy-N-desethyl) | 495.2 | 409.2 | [15] |
| M20 (hydroxy) | 523.3 | 409.2 | [15] |
Table 3: Summary of Method Validation Parameters
| Parameter | Abemaciclib | Metabolites (M2, M18, M20) | Reference |
| Linearity Range (Plasma) | 1 - 600 ng/mL | M2: 0.5-300; M18: 0.2-120; M20: 0.5-300 ng/mL | [5] |
| 1 - 500 ng/mL | 1 - 500 ng/mL for all | [15] | |
| 6 - 768 pg/mL | Not Applicable | [16] | |
| Extraction Recovery (Plasma) | 72.8% | M2: 62.7%; M18: 61.8%; M20: 74.0% | [15] |
| ~98% | Not Applicable | [16] | |
| Matrix Factor (IS Normalized) | 0.98 | M2: 0.99; M18: 0.98; M20: 1.01 | [15] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation and Analysis by UHPLC-MS/MS
This protocol provides a generalized procedure based on common methods for the quantification of Abemaciclib and its metabolites from human plasma.[5][15][16]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Abemaciclib and its metabolites (M2, M18, M20) at 1 mg/mL in a suitable solvent like ACN:water (1:1, v/v) or DMSO:MeOH (1:1, v/v).[15]
-
Prepare stock solutions of the stable isotope-labeled internal standards (e.g., Abemaciclib-d8, M2-IS, etc.) at 0.1 mg/mL.[15]
-
From these stocks, prepare combined standard working solutions and an IS working solution through serial dilution in ACN:water (1:1, v/v).[15]
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of the IS working solution.[16]
-
Vortex briefly (approx. 10 seconds).[16]
-
Add 300-400 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be injected directly, or it can be diluted (e.g., with water) or evaporated and reconstituted in the mobile phase to improve peak shape and reduce matrix effects.[5]
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with an appropriate column and mobile phases (refer to Table 1).
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.
-
Inject 5-10 µL of the prepared sample extract.[16]
-
Run the gradient and acquisition method. Ensure a sufficient wash step is included at the end of the gradient to prevent carryover.
-
Use the MRM transitions specified in Table 2 for quantification.
4. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[15]
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: General troubleshooting workflow for chromatographic issues.
Caption: Plasma sample preparation workflow using protein precipitation.
Caption: Metabolic pathway of Abemaciclib to its major active metabolites.
References
- 1. mastelf.com [mastelf.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. youtube.com [youtube.com]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a reversed-phase high-performance liquid chromatography-ultraviolet method for abemaciclib-related substance detection in bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. simbecorion.com [simbecorion.com]
- 13. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. jchr.org [jchr.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting poor peak shape in Abemaciclib M2 analysis
Technical Support Center: Abemaciclib M2 Analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies for resolving poor peak shape during the chromatographic analysis of Abemaciclib and its active metabolite, M2.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: What is the most common cause of peak tailing for Abemaciclib and its M2 metabolite?
Answer: The most frequent cause of peak tailing for basic compounds like Abemaciclib and its M2 metabolite is secondary ionic interactions with the stationary phase.[1][2][3] Silica-based reversed-phase columns contain residual silanol (B1196071) groups (Si-OH) on their surface.[4] At typical mobile phase pH levels (2-8), these silanols can be negatively charged (deprotonated) and can interact strongly with the positively charged (protonated) amine groups on Abemaciclib and M2.[5] This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes some analyte molecules to be retained longer, resulting in an asymmetric or "tailing" peak.[6]
Question 2: How does mobile phase pH affect the peak shape of these basic compounds?
Answer: Mobile phase pH is a critical parameter that directly influences the ionization state of both the analytes and the column's stationary phase, thereby affecting peak shape.[7][8]
-
Low pH (e.g., pH 2.5 - 3.5): Using an acidic mobile phase, typically with an additive like formic acid, is a common strategy.[1][9] At this low pH, the residual silanol groups on the silica (B1680970) surface are mostly non-ionized, which minimizes the secondary ionic interactions that cause peak tailing.[3] The basic analytes will be consistently and fully protonated (positively charged).
-
High pH (e.g., pH 8 - 10): An alternative approach is to use a high pH mobile phase with a column that is stable at alkaline conditions.[8] At high pH, basic analytes like Abemaciclib are in their neutral, non-ionized form. This eliminates the ionic interaction with the stationary phase, leading to improved peak symmetry.[8][10]
-
pH near Analyte pKa: Operating at a pH close to the analyte's pKa is generally not recommended as it can cause the analyte to exist in both ionized and non-ionized forms, potentially leading to split or broadened peaks.[7]
Question 3: My Abemaciclib peak is fronting, not tailing. What is the likely cause?
Answer: Peak fronting, where the first half of the peak is broader than the second, is typically caused by mass overload or sample solubility issues.[1]
-
Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet.[11] This saturation reduces the retention for a portion of the analyte molecules, causing them to travel faster through the column and elute earlier, resulting in a fronting peak.
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including fronting.[12] The analyte molecules are carried rapidly down the column in the strong solvent plug before proper partitioning can occur.
Question 4: What type of analytical column is best suited to prevent poor peak shape for Abemaciclib M2 analysis?
Answer: The choice of column is crucial for achieving good peak shape with basic compounds. Modern, high-purity silica columns that minimize silanol interactions are highly recommended.
-
High-Purity, End-Capped Columns: Use columns made from high-purity (Type B) silica with low metal content and thorough end-capping.[3] End-capping is a process that chemically bonds a small, non-polar group (like trimethylsilyl) to the unreacted silanol groups, effectively shielding them from interacting with analytes.[6]
-
Alternative Stationary Phases: If tailing persists on standard C18 columns, consider phases with alternative chemistry. Columns with an embedded polar group (PEG) can shield silanol activity, while phenyl phases offer different selectivity through π-π interactions that can be beneficial for aromatic compounds like Abemaciclib.[1]
Data Presentation
Table 1: Key Method Parameters to Improve Peak Shape
| Parameter | Recommended Setting/Range | Rationale and Impact on Peak Shape |
| Mobile Phase pH | 2.5 - 3.5 (with acid) OR 8 - 10 (with base) | At low pH, silanol interactions are suppressed.[3] At high pH, the basic analyte is neutral, preventing ionic interactions.[8] |
| Buffer Concentration | 10 - 20 mM (e.g., Ammonium Formate) | Maintains a stable pH throughout the gradient and can help mask residual silanol activity.[3][13] |
| Column Chemistry | High-Purity, End-Capped C18 or Biphenyl | Minimizes the number of active silanol sites available for secondary interactions.[3][14] |
| Column Temperature | 30 - 45 °C | Higher temperatures can improve mass transfer kinetics and reduce mobile phase viscosity, leading to sharper peaks. |
| Injection Volume | 1 - 5 µL | Lower volumes and concentrations prevent mass overload, which is a primary cause of peak fronting.[15] |
| Sample Solvent | Weaker than or equal to initial mobile phase | Prevents peak distortion caused by injecting a solvent that is too strong.[11][12] |
Experimental Protocols
Protocol: Example UHPLC-MS/MS Method for Abemaciclib and M2
This protocol is a starting point for method development, based on methodologies reported for the analysis of Abemaciclib and its metabolites.[9][14]
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: High-purity, end-capped C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile (B52724).
-
Gradient Elution:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: Ramp from 10% to 70% B
-
3.0 - 3.1 min: Ramp from 70% to 95% B
-
3.1 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: Return to 10% B
-
4.1 - 5.0 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing an internal standard. Supernatant is then diluted or directly injected.
-
MS Detection: Positive ion mode (ESI+). Use Selected Reaction Monitoring (SRM) for quantification. Example transitions: Abemaciclib (m/z 507.3 → 393.0), M2 (m/z 479.2 → 393.0).[16]
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor peak shape.
Caption: Interaction of Abemaciclib/M2 with the stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. halocolumns.com [halocolumns.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selection of Internal Standard for M2 Quantification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the selection and validation of an internal standard (IS) for the accurate quantification of the M2 metabolite by LC-MS.
Troubleshooting Guide
This section addresses specific issues you may encounter during M2 quantification, with a focus on problems related to the internal standard.
Question: My M2 quantification is inconsistent across different analytical batches. Could my internal standard be the cause?
Answer:
Yes, an inappropriate or poorly validated internal standard is a common cause of batch-to-batch variability. An ideal IS should compensate for variations throughout the entire analytical process, including sample extraction, potential chromatographic shifts, and mass spectrometric detection.[1][2] If the IS does not behave similarly to the M2 metabolite, it can lead to inaccurate and imprecise results.
Troubleshooting Steps:
-
Review IS Selection: The gold standard is a stable isotope-labeled (SIL) version of the M2 metabolite (e.g., M2-d4, ¹³C₃-M2).[3][4][5] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction and ionization.[6] If you are using a structural analog, its properties might differ significantly from M2, leading to variability.
-
Assess Matrix Effects: The "matrix" refers to all components in the sample other than the analyte of interest. These components can interfere with the ionization process, causing ion suppression or enhancement, which affects signal intensity.[7][8] If the M2 metabolite and the IS are affected differently by the matrix (differential matrix effects), the analyte/IS ratio will not be constant, leading to inconsistent results.[9] Perform a matrix effect assessment to investigate this.
-
Evaluate Extraction Recovery: The IS should have a similar extraction recovery to the M2 metabolite from the biological matrix. If the recoveries are different and not consistent, the final calculated concentrations will be variable.
-
Check for Crosstalk/Interference: Ensure that there is no interference from the analyte at the mass transition of the IS, and vice-versa.[10] Also, check blank matrix samples to ensure no endogenous components interfere with the IS signal.[10]
Question: I'm observing significant ion suppression for my M2 analyte, but my internal standard signal is stable. Why is this happening and how can I fix it?
Answer:
This is a classic example of differential matrix effects , where the analyte and the internal standard are not equally affected by co-eluting components from the sample matrix.[9] A stable IS signal in the presence of analyte suppression indicates that the IS is likely not co-eluting perfectly with the analyte or it has different ionization characteristics, making it unable to compensate for the suppression effect on M2.
This issue is more common when using a structural analog IS, which may have different retention times or physicochemical properties compared to the analyte.[11] Even deuterium-labeled SIL-IS can sometimes show slight chromatographic separation from the analyte, leading to this problem.[12]
Solution:
-
Confirm Co-elution: Overlay the chromatograms of the M2 analyte and the IS. They should have identical retention times and peak shapes. Even a small offset can expose them to different matrix components as they enter the mass spectrometer source.
-
Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or even the column chemistry to improve the separation of M2 and the IS from the matrix components causing the suppression.
-
Switch to a Better IS: The most robust solution is to use a stable isotope-labeled internal standard, preferably with ¹³C or ¹⁵N labels, as these are less likely to exhibit chromatographic shifts compared to deuterium-labeled standards.[4][12]
-
Evaluate Matrix Effect Quantitatively: Perform a post-extraction spike experiment to calculate the matrix factor (MF).
| Parameter | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) | 0.8 - 1.2 (Typically) |
| IS-Normalized MF | (MF of Analyte) / (MF of IS) | 0.85 - 1.15 |
A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement. The IS-Normalized MF is the most critical parameter; if it falls within the acceptance criteria, it demonstrates that the IS is effectively compensating for the matrix effect.
Frequently Asked Questions (FAQs)
Question 1: What is the ideal internal standard for M2 quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., ¹³C₃,¹⁵N-M2).[3][7] A SIL-IS is considered the "gold standard" because it shares nearly identical chemical and physical properties with the M2 metabolite.[6] This ensures that it behaves in the same manner during sample preparation, chromatography, and ionization, thus providing the most accurate compensation for any variations.[4] If a SIL-IS for M2 is not available, a structural analog may be used, but it requires more extensive validation to prove its suitability.[11]
Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope Labeled (SIL) | - Co-elutes with analyte.[4]- Experiences identical matrix effects.[3]- Similar extraction recovery.- Highest accuracy and precision.[3] | - Can be expensive.[7]- Not always commercially available.- Potential for isotopic crosstalk. |
| Structural Analog | - More readily available.- Generally less expensive. | - Different retention time.- May not compensate for matrix effects.[11]- Different extraction recovery.- Requires extensive validation. |
Question 2: How do I properly validate my chosen internal standard?
Internal standard validation is a critical part of the overall bioanalytical method validation process and should be guided by regulatory documents such as the ICH M10 guideline.[10][13] Key experiments include:
-
Selectivity and Specificity: Confirm that no components in the blank matrix interfere with the detection of the IS.
-
Crosstalk Evaluation: Assess interference between the analyte and the IS. The signal contribution of the IS at the analyte's mass transition should be negligible, and vice versa.[10]
-
Matrix Effect Assessment: Quantitatively evaluate the matrix effect using the post-extraction spike method described in the troubleshooting section. This should be tested in at least 6 different lots of the biological matrix.
-
Stability: The stability of the IS must be demonstrated in the stock solution and in the biological matrix under the same conditions as the analyte (e.g., bench-top, freeze-thaw, long-term storage).[13]
Question 3: What concentration of internal standard should I use?
The concentration of the internal standard should be consistent across all samples (calibrators, QCs, and unknowns) and optimized to provide a stable and reproducible signal. A common practice is to choose a concentration that produces a signal response similar to the analyte's response at the mid-point of the calibration curve (mid-QC). The IS response should be high enough to be well above the background noise but low enough to avoid detector saturation. It should not significantly contribute to the background at the analyte's mass transition.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantitatively determine the influence of matrix components on the ionization of the M2 metabolite and its internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the M2 analyte and IS into the final reconstitution solvent at low and high concentrations (corresponding to LQC and HQC).
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike the M2 analyte and IS into the extracted matrix supernatant/reconstituted extract at the same LQC and HQC concentrations as Set A.
-
Set C (Blank Matrix): Extract the same six lots of blank matrix without adding the analyte or IS. This is to check for interference.
-
-
Analysis: Analyze all samples via LC-MS.
-
Calculations:
-
Matrix Factor (MF): Calculate using the mean peak area from the different matrix lots: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of M2 Analyte) / (MF of IS)
-
Coefficient of Variation (CV%): Calculate the CV% of the IS-normalized matrix factor across the different matrix lots. This should typically be ≤15%.
-
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Simultaneous Analysis of Abemaciclib and M2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of Abemaciclib (B560072) and its active metabolite, M2 (N-desethylabemaciclib), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the common analytical method for the simultaneous quantification of Abemaciclib and M2?
A1: The most common and robust method is reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).[1][2] This technique offers high sensitivity and selectivity for accurate quantification in biological matrices.[1][2]
Q2: What are the typical biological matrices used for this analysis?
A2: Human plasma is the most frequently used matrix for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[1][2][3] Methods have also been developed and validated for human serum, cerebrospinal fluid, and brain tumor tissue.[4][5]
Q3: What type of sample preparation is typically required?
A3: Protein precipitation is a common and efficient method for extracting Abemaciclib and M2 from plasma samples.[1][3] This is often followed by supernatant collection, dilution, and filtration before injection into the LC-MS/MS system.[1][3]
Q4: Are there any critical considerations during sample preparation?
A4: Yes, it is recommended to handle samples under yellow light to prevent potential photodegradation of the analytes.[1] Additionally, using a stable isotope-labeled internal standard (IS) for both Abemaciclib (e.g., Abemaciclib-d8) and M2 is crucial for accurate quantification, as it compensates for variability in sample processing and matrix effects.[1]
Q5: What are the expected validation parameters for a reliable method?
A5: A validated method should demonstrate acceptable linearity, accuracy, precision, selectivity, recovery, and stability, according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[1][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. A common mobile phase consists of an aqueous component with a buffer like ammonium (B1175870) bicarbonate and an organic component like methanol (B129727) or acetonitrile.[1][3] |
| Column degradation. | Replace the analytical column. A C18 column is commonly used for this separation.[3][6][7] | |
| Sample overload. | Dilute the sample or reduce the injection volume. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize mass spectrometer source parameters, such as IonSpray voltage and source temperature, to achieve the best response for the analytes.[1][8] |
| Suboptimal sample extraction. | Evaluate and optimize the protein precipitation procedure, including the type and volume of the organic solvent used. Methanol is a commonly used solvent.[1] | |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard to compensate for matrix effects.[1] Further optimization of the chromatographic method to separate analytes from interfering matrix components may be necessary. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. |
| Contaminated mass spectrometer source. | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. | |
| Inconsistent Results (Poor Precision) | Inconsistent sample preparation. | Ensure precise and consistent pipetting and vortexing during the sample preparation steps. Utilize an automated sample preparation system if available.[5] |
| Fluctuation in LC system pressure. | Check for leaks in the LC system and ensure the pump is functioning correctly. Degas the mobile phase to prevent air bubbles. | |
| Carryover | Adsorption of analytes to the LC system components. | Optimize the needle wash solution and increase the wash volume and duration. A gradient elution can also help in washing out strongly retained compounds.[1] |
| High concentration samples. | Inject blank samples after high-concentration samples to check for and mitigate carryover.[9] |
Experimental Protocols
Representative LC-MS/MS Method for Simultaneous Analysis of Abemaciclib and M2 in Human Plasma
This protocol is a summary of commonly employed methods.[1][3]
1. Sample Preparation (Protein Precipitation) [1]
-
Under yellow light, add 450 µL of a working internal standard solution (containing Abemaciclib-d8 and M2-d3 in methanol) to 50 µL of a plasma sample.
-
Vortex the sample for 10 seconds.
-
Allow proteins to precipitate for 10 minutes at room temperature (20–25°C).
-
Vortex again for 10 seconds.
-
Centrifuge for 10 minutes at 17,110 × g at 4°C.
-
Transfer a portion of the supernatant to an autosampler vial.
-
Dilute the supernatant with a sample diluent (e.g., 75% methanol containing 0.005 mol/L ammonium bicarbonate).
-
Vortex for 10 seconds before placing the vial in the autosampler.
2. Liquid Chromatography [1][3]
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 150 × 2.1 mm, 2.6 μm).[3]
-
Mobile Phase A: 10 mM ammonium bicarbonate in water.[3]
-
Mobile Phase B: Methanol:water (9:1, v/v).[3]
-
Flow Rate: A biphasic gradient at a flow rate of 0.25–0.5 mL/min.[1]
-
Injection Volume: 4 µL.[1]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of Abemaciclib, M2, and any other potential metabolites or interfering substances.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
-
Source Parameters: Optimize parameters such as IonSpray voltage, source temperature, nebulizer gas, and curtain gas to maximize the signal for all analytes.[1]
Quantitative Data Summary
The following tables summarize typical validation results for the simultaneous analysis of Abemaciclib and M2.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | Weighting Factor | Reference |
| Abemaciclib | 5 - 2000 | ≥0.999 | 1/x² | [1] |
| M2 | 5 - 2000 | ≥0.999 | 1/x² | [1] |
| Abemaciclib | 40 - 800 | 0.997 - 1.000 | - | [6] |
| M2 | 10 - 200 | 0.997 - 1.000 | - | [6] |
| Abemaciclib | 20 - 800 | - | - | [5] |
| M2 | 10 - 400 | - | - | [5] |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Mean Accuracy (%) | Reference |
| Abemaciclib | LLOQ, QC Low, Mid, High | 0.6 - 7.1 | - | 98.0 - 103.5 | [1] |
| M2 | LLOQ, QC Low, Mid, High | 0.0 - 6.7 | - | 97.5 - 104.2 | [1] |
| Abemaciclib | QC Low, Mid, High | 1.2 - 8.2 | 0.6 - 7.5 | 94.7 - 107 | [1] |
| M2 | QC Low, Mid, High | 1.2 - 8.2 | 0.6 - 7.5 | 94.7 - 107 | [1] |
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) | Reference |
| Abemaciclib | QC Low, Mid, High | 111 (range, 110–112) | [1] |
| M2 | QC Low, Mid, High | 110 (range, 108–113) | [1] |
| Abemaciclib | QC1, QC2, QC3, QC4 | 72.8 | [8] |
| M2 | QC1, QC2, QC3, QC4 | 62.7 | [8] |
Visualizations
Caption: Workflow for the simultaneous analysis of Abemaciclib and M2.
Caption: A logical flow for troubleshooting common analytical issues.
References
- 1. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring in breast cancer therapy - LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Impact of hemolysis on Abemaciclib M2 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of Abemaciclib (B560072) and its active metabolite, M2.
Frequently Asked Questions (FAQs)
Q1: What is the established analytical method for quantifying Abemaciclib and its M2 metabolite in plasma?
A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of Abemaciclib and its metabolites, including M2, in human plasma.[1][2][3][4][5][6] This method offers high sensitivity and selectivity.[2][3]
Q2: What are the main active metabolites of Abemaciclib that should be considered for monitoring?
The major active human metabolites of Abemaciclib are N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[5][6] M2 and M20, in particular, are significant as they show similar potency to the parent drug and are abundant in plasma.[6][7][8]
Q3: What is the mechanism of action of Abemaciclib?
Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][9] By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks cell cycle progression from the G1 to the S phase, leading to senescence and apoptosis in cancer cells.
Troubleshooting Guide
Issue: Inaccurate or imprecise M2 metabolite quantification in plasma samples.
This guide provides a step-by-step approach to troubleshoot potential issues related to the quantification of the Abemaciclib metabolite M2, with a specific focus on the impact of hemolysis.
Step 1: Assess Sample Quality - Check for Hemolysis
Hemolysis, the rupture of red blood cells, can significantly interfere with bioanalytical assays.
-
Observation: Visual inspection of plasma samples for a reddish tint is the first indication of hemolysis.
-
Impact: Studies have shown that while 2% hemolysis in plasma samples allows for acceptable precision and accuracy in the quantification of Abemaciclib and its metabolites, 5% hemolysis can lead to decreased precision for the M2 metabolite, particularly at lower concentrations (QC1 level), with a coefficient of variation (%CV) exceeding 15%.[1]
Step 2: Review Sample Handling and Processing
Improper sample collection and handling are common causes of hemolysis.
-
Recommendation: Ensure that standardized procedures are in place for blood collection, processing, and storage. Whole blood stability should be evaluated at room temperature and on ice to establish proper handling guidelines.[1]
Step 3: Verify Bioanalytical Method Performance
Ensure the LC-MS/MS method itself is robust and performing as expected.
-
System Suitability: Check system suitability tests (SSTs) at the beginning of each analytical run to confirm the performance of the LC-MS/MS system.
-
Calibration Curve and QCs: Evaluate the linearity of the calibration curve and the accuracy and precision of the quality control (QC) samples in the non-hemolyzed matrix. The assay for Abemaciclib and its metabolites should demonstrate acceptable intra- and inter-batch precision (≤15%, ≤20% at LLOQ) and accuracy (within ±15%, ±20% at LLOQ).[1]
Quantitative Data Summary
The following table summarizes the reported impact of hemolysis on the quantification of Abemaciclib and its metabolites.
| Analyte | Hemolysis Level | Concentration Level | Precision (%CV) | Accuracy (%Bias) | Outcome |
| Abemaciclib | 2% | QC1 & QC4 | Acceptable | Acceptable | Pass |
| M2 | 2% | QC1 & QC4 | Acceptable | Acceptable | Pass |
| Abemaciclib | 5% | QC1 & QC4 | Acceptable | Acceptable | Pass |
| M2 | 5% | QC1 (Low) | >15% | N/A | Fail |
| M2 | 5% | QC4 (High) | Acceptable | Acceptable | Pass |
Data sourced from a study on the quantification of Abemaciclib and its metabolites.[1] "Acceptable" indicates that the precision and accuracy met the predefined criteria of the bioanalytical method validation guidelines.
Experimental Protocols
Validated LC-MS/MS Method for Abemaciclib and Metabolites Quantification
This section provides a detailed methodology for the quantification of Abemaciclib and its metabolites in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of human plasma, add an internal standard (IS) working solution.
-
Precipitate the plasma proteins by adding an organic solvent such as acetonitrile (B52724).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or plate for analysis.
2. Chromatographic Conditions
-
Analytical Column: A C18 reverse-phase column is typically used for separation.[2][6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[3]
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 45°C) to ensure reproducibility.[10]
3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For example:
Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. jchr.org [jchr.org]
- 3. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Potential of Abemaciclib's Active Metabolite M2 as a Biomarker for Drug Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of personalized medicine in oncology hinges on the identification of reliable biomarkers to predict therapeutic response. For cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitors like abemaciclib (B560072), a front-line treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the quest for a definitive predictive biomarker of efficacy remains ongoing. While several candidates have been investigated, this guide focuses on the validation of abemaciclib's major active metabolite, M2 (N-desethylabemaciclib), as a potential biomarker and compares it with other proposed alternatives.
Abemaciclib undergoes extensive metabolism in the liver, primarily by the CYP3A4 enzyme, resulting in the formation of several metabolites. Among these, M2 is a major circulating metabolite with pharmacological activity comparable to the parent drug.[1] This has led to the hypothesis that monitoring M2 levels in patients could provide a more accurate measure of the total active drug exposure and, consequently, a better predictor of clinical outcome.
Abemaciclib M2: A Pharmacologically Active Player
In vitro studies have demonstrated that the M2 metabolite is a potent inhibitor of CDK4 and CDK6, with an efficacy nearly equivalent to that of abemaciclib itself. Given its significant presence in plasma, M2 is believed to contribute to the overall clinical activity of the drug.[1] This high inter-individual variability in the plasma concentrations of abemaciclib and its active metabolites suggests that therapeutic drug monitoring (TDM) could be a valuable tool to optimize treatment outcomes.[2]
Quantitative Analysis of Abemaciclib M2
The quantification of abemaciclib and its metabolites in patient plasma is crucial for exploring their roles as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
This protocol is a summary of validated methods found in the literature.[3][4]
1. Sample Preparation:
-
Collect patient blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Separate plasma by centrifugation.
-
Perform protein precipitation by adding a solvent like methanol (B129727) to a small volume of plasma (e.g., 50 µL).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
Utilize a reversed-phase high-performance liquid chromatography (HPLC) system.
-
Employ a suitable column (e.g., C18) for the separation of abemaciclib and M2 from other plasma components.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
3. Mass Spectrometric Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for abemaciclib and M2 to ensure accurate quantification.
-
An internal standard (e.g., a stable isotope-labeled version of abemaciclib) should be used to correct for variations in sample processing and instrument response.
4. Method Validation:
-
The analytical method must be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[3][4]
Comparative Analysis: Abemaciclib M2 vs. Other Potential Biomarkers
While the pharmacological rationale for monitoring M2 is strong, its clinical validation as a predictive biomarker of efficacy is not yet established. In contrast, other biomarkers have been more extensively studied in the context of CDK4/6 inhibitors, including abemaciclib.
| Biomarker Candidate | Rationale | Supporting Experimental Data | Current Status & Limitations |
| Abemaciclib M2 | Major active metabolite contributing to overall drug activity. High inter-individual variability in plasma concentrations. | Preclinical data show M2 has similar potency to abemaciclib in inhibiting CDK4/6.[1] Validated LC-MS/MS methods for quantification in plasma are available.[3][4] | Investigational. No definitive clinical data directly correlating M2 plasma concentrations with patient outcomes (e.g., Progression-Free Survival).[2] |
| Ki-67 Index | A marker of cell proliferation. High Ki-67 indicates a more aggressive tumor that may be more dependent on the cell cycle machinery targeted by CDK4/6 inhibitors. | In the monarchE phase 3 trial, a high Ki-67 index (≥20%) was used as a marker for high-risk early breast cancer.[5][6][7] Neoadjuvant abemaciclib significantly reduced Ki-67 levels.[8] | Prognostic and Pharmacodynamic. While prognostic, the benefit of abemaciclib was observed regardless of the Ki-67 index, limiting its use as a predictive biomarker for patient selection.[6][7][9] |
| Retinoblastoma (Rb) Protein | The direct target of the CDK4/6-Cyclin D complex. Functional Rb is required for CDK4/6 inhibitors to exert their anti-proliferative effect. | Loss of Rb is a known mechanism of resistance to CDK4/6 inhibitors. | Resistance Marker. Loss of Rb is relatively rare in treatment-naïve HR+ breast cancer, making it a less effective predictive biomarker for the broader patient population. |
| Cyclin E1 (CCNE1) Amplification/Overexpression | Cyclin E1-CDK2 activity can provide a bypass mechanism for the G1/S checkpoint when CDK4/6 is inhibited. | High levels of Cyclin E1 have been associated with resistance to CDK4/6 inhibitors in preclinical and some clinical studies. | Potential Resistance Marker. The clinical utility is still under investigation, and standardized assays for routine clinical use are not yet established. |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these components, the following diagrams illustrate the relevant signaling pathway and a general workflow for biomarker validation.
Caption: Abemaciclib and its M2 metabolite inhibit CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Caption: A generalized workflow for the clinical validation of a predictive biomarker.
Conclusion and Future Directions
The validation of Abemaciclib M2 as a predictive biomarker for drug efficacy is an area of active investigation with a strong pharmacological basis. Its potential to provide a more accurate reflection of total active drug exposure makes it a compelling candidate for therapeutic drug monitoring. However, a direct correlation between M2 plasma concentrations and clinical efficacy in large, prospective clinical trials is yet to be established.
In comparison, biomarkers like the Ki-67 index have been prospectively evaluated in large-scale trials and have demonstrated prognostic value, although their predictive capacity for abemaciclib benefit is less clear. Markers of resistance, such as Rb loss and Cyclin E1 overexpression, are important for understanding treatment failure but are less suited for broad patient selection at the initiation of therapy.
Future research should focus on prospective clinical studies designed to correlate the plasma concentrations of abemaciclib and its active metabolites, including M2, with patient outcomes such as progression-free survival and overall response rate. Such studies will be instrumental in determining whether M2, alone or in combination with the parent drug, can be a clinically useful biomarker to guide personalized abemaciclib therapy.
References
- 1. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Adjuvant abemaciclib combined with endocrine therapy for high-risk early breast cancer: updated efficacy and Ki-67 analysis from the monarchE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. targetedonc.com [targetedonc.com]
- 9. targetedonc.com [targetedonc.com]
Abemaciclib vs. Metabolite M2: A Comparative Potency Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor Abemaciclib (B560072) and its major active human metabolite, M2 (N-desethylabemaciclib). The data presented herein, compiled from preclinical studies, demonstrates the significant contribution of M2 to the overall clinical activity of Abemaciclib. Experimental data is supported by detailed protocols for key assays and visualizations of the relevant biological pathways and experimental workflows.
Data Summary: Potency Against CDK4/6 and Cancer Cell Lines
Abemaciclib is extensively metabolized in humans, with M2 being one of the most prominent and active metabolites found in plasma.[1][2] Studies have consistently shown that M2 exhibits a potency that is nearly equivalent to the parent drug, Abemaciclib, in inhibiting CDK4 and CDK6 and suppressing cancer cell proliferation.[3][4][5]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Abemaciclib and M2 from biochemical and cell-based assays.
| Compound | Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Abemaciclib | CDK4/Cyclin D1 | Biochemical | 1.57 ± 0.6 | [3] |
| CDK6/Cyclin D3 | Biochemical | 10 | [6] | |
| MCF7 (Breast Cancer) | Proliferation | 42.1 ± 2 | [7] | |
| T-47D (Breast Cancer) | Proliferation | See Reference | [8] | |
| ZR-75-1 (Breast Cancer) | Proliferation | See Reference | [7] | |
| Colo-205 (Colorectal Cancer) | Proliferation | See Reference | [9] | |
| Metabolite M2 | CDK4 | Biochemical | 1.2 | [10] |
| CDK6 | Biochemical | 1.3 | [10] | |
| CDK4/Cyclin D1 | Biochemical | 1.24 ± 0.4 | [3] |
Note: Specific IC50 values for M2 in the listed cell lines are described as "nearly identical" to Abemaciclib in the source literature, which indicates a similar low nanomolar range.[3]
Signaling Pathway and Mechanism of Action
Abemaciclib and its active metabolite M2 exert their anticancer effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway, a critical regulator of the cell cycle.[1] Inhibition of CDK4 and CDK6 prevents the phosphorylation of Rb, which in turn blocks the release of the E2F transcription factor. This action halts the cell cycle at the G1/S transition, thereby inhibiting cell proliferation.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ABCB1 and ABCG2 Polymorphisms on the Pharmacokinetics of Abemaciclib Metabolites (M2, M20, M18) | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
Head-to-Head Comparison: Abemaciclib M2 vs. Palbociclib Metabolites in Preclinical Research
This guide provides a comprehensive, data-driven comparison of the major active metabolite of Abemaciclib, M2, and the known metabolites of Palbociclib. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data to facilitate an objective evaluation of their respective pharmacological profiles.
Executive Summary
Abemaciclib and Palbociclib are both potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal regulators of the cell cycle. While the parent compounds are the primary drivers of clinical efficacy, their metabolites can also contribute to their overall activity and safety profiles. This guide focuses on a head-to-head comparison of Abemaciclib's major active metabolite, M2 (N-desethylabemaciclib), and the known metabolites of Palbociclib.
A key distinction emerges from available preclinical data: Abemaciclib's M2 metabolite is a potent and major circulating entity that is equipotent to the parent drug, thereby significantly contributing to Abemaciclib's overall clinical activity.[1][2][3] In contrast, while Palbociclib undergoes metabolism, its major circulating metabolites are largely considered inactive conjugates, with a lesser contribution to its overall pharmacological effect.[4][5] One oxidative metabolite of Palbociclib, PF-05089326, has shown comparable in vitro potency to the parent drug, but its systemic exposure and contribution to clinical efficacy are less well-defined.[6]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for Abemaciclib M2 and Palbociclib's oxidative metabolite, PF-05089326, based on available preclinical data.
Table 1: In Vitro Potency against CDK4 and CDK6
| Compound | Target | IC50 (nM) | Source |
| Abemaciclib M2 | CDK4 | 1.2 | [7][8] |
| CDK6 | 1.3 | [7][8] | |
| Palbociclib Metabolite (PF-05089326) | CDK4 | 5.4 | [6] |
| CDK6 | 16.2 | [6] |
Table 2: Pharmacokinetic Properties
| Parameter | Abemaciclib M2 | Palbociclib Metabolites | Source |
| Major Active Metabolite | Yes (M2) | Oxidative metabolite PF-05089326 shows activity, but major circulating forms are inactive conjugates. | [1][4][5][6] |
| Plasma Protein Binding | 93.4% | Not specifically reported for active metabolites. | [1] |
| Contribution to Total Circulating Analytes (AUC) | ~25% | The major circulating metabolite is a glucuronide conjugate, accounting for 1.5% of the dose in excreta. | [1][4][5] |
Signaling Pathway
The diagram below illustrates the canonical CDK4/6 signaling pathway and the mechanism of action for inhibitors like Abemaciclib and Palbociclib, and by extension, their active metabolites.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Abemaciclib M2 Metabolite Exposure: No Direct Correlation with Clinical Efficacy Outcomes in Metastatic Breast Cancer
A comprehensive analysis of Abemaciclib's pharmacokinetics reveals that while its active metabolite, M2 (N-desethylabemaciclib), contributes to the overall therapeutic effect, there is no statistically significant correlation between individual M2 exposure levels and key clinical efficacy outcomes such as Progression-Free Survival (PFS) or Objective Response Rate (ORR) in patients with metastatic breast cancer. This finding, primarily derived from exposure-response analyses of the MONARCH 1 clinical trial, suggests that the parent drug and its constellation of active metabolites, including M2 and M20, collectively drive the clinical benefit of Abemaciclib.
For researchers and drug development professionals, this indicates that therapeutic drug monitoring focused solely on M2 levels may not be a reliable predictor of treatment success. Instead, the total exposure to all active components of Abemaciclib appears to be a more relevant metric for its clinical activity.
Comparative Analysis of Exposure-Response Relationships
An exposure-response analysis from the MONARCH 1 trial evaluated the relationship between the exposure to Abemaciclib, its active metabolites M2 and M20, and the total active species with clinical outcomes.[1] The study found no statistically significant relationship between the exposure metrics (including minimum and maximum steady-state concentrations) of Abemaciclib, M2, M20, or the total active analytes and either ORR or PFS.[1]
This contrasts with some other targeted therapies where a clear correlation between metabolite exposure and efficacy has been established. For Abemaciclib, the similar potency of the parent drug and its major active metabolites likely results in a therapeutic window where the combined activity is more critical than the concentration of any single component.[2]
While a direct correlation with efficacy is not established, higher exposure to Abemaciclib and its active metabolites has been associated with an increased risk of certain toxicities, such as neutropenia.[2] This highlights the importance of managing the overall drug exposure to maintain a favorable risk-benefit profile.
Data Summary: Abemaciclib and Metabolite Exposure in MONARCH 1
The following table summarizes the exposure metrics for Abemaciclib and its active metabolites from the MONARCH 1 trial.
| Analyte | Exposure Metric | Geometric Mean (CV%) |
| Abemaciclib | Cmin,ss (ng/mL) | 139 (64.3) |
| Cmax,ss (ng/mL) | 269 (54.0) | |
| M2 | Cmin,ss (ng/mL) | 71.8 (71.9) |
| Cmax,ss (ng/mL) | 114 (61.5) | |
| M20 | Cmin,ss (ng/mL) | 134 (64.8) |
| Cmax,ss (ng/mL) | 188 (56.8) | |
| Total Active Species | Cmin,ss (ng/mL) | 345 (62.9) |
| Cmax,ss (ng/mL) | 571 (52.7) |
Cmin,ss: Minimum concentration at steady state; Cmax,ss: Maximum concentration at steady state; CV: Coefficient of Variation. Data from the MONARCH 1 trial exposure-response analysis.[1]
Experimental Protocols
Pharmacokinetic Sampling and Analysis (Based on MONARCH 1 Protocol):
Sparse pharmacokinetic (PK) samples were collected from patients at multiple time points to characterize the drug's absorption, distribution, metabolism, and excretion.[1]
-
Sample Collection: Plasma samples were collected at pre-dose on Cycle 1 Day 1, at 4 and 7 hours post-dose on Cycle 1 Day 15, at pre-dose and 3 hours post-dose on Cycle 2 Day 1, and at pre-dose on Cycle 3 Day 1.[1]
-
Bioanalytical Method: Plasma concentrations of Abemaciclib and its active metabolites (M2 and M20) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Population PK Modeling: A population pharmacokinetic model was developed to predict individual patient exposure metrics, including Cmin,ss and Cmax,ss, from the sparse sampling data.[1]
-
Exposure-Response Analysis: The relationship between the predicted exposure metrics for Abemaciclib, M2, M20, and total active species and clinical endpoints (ORR and PFS) was evaluated using logistic regression and Cox Proportional Hazard models, respectively.[1]
Visualizing Abemaciclib's Mechanism and Metabolism
To illustrate the biological context of Abemaciclib and its metabolites, the following diagrams depict the CDK4/6 signaling pathway it inhibits and the metabolic conversion of the parent drug.
Figure 1. Simplified signaling pathway of CDK4/6 inhibition by Abemaciclib.
Figure 2. Metabolic pathway of Abemaciclib to its active metabolites.
References
Comparative pharmacokinetics of Abemaciclib and its active metabolites
A Comprehensive Comparison of the Pharmacokinetic Profiles of Abemaciclib and Its Active Metabolites, M2 and M20
This guide provides a detailed comparative analysis of the pharmacokinetic properties of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib, and its two major active metabolites, M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the clinical pharmacology of Abemaciclib.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of Abemaciclib and its equipotent active metabolites, M2 and M20, have been characterized in human clinical trials. Following oral administration, Abemaciclib is metabolized primarily by cytochrome P450 3A4 (CYP3A4) to form M2 and M20, which contribute significantly to the overall clinical activity.[1][2] Below is a summary of the key pharmacokinetic parameters observed in cancer patients.
Table 1: Comparative Pharmacokinetic Parameters of Abemaciclib, M2, and M20 in Human Plasma
| Parameter | Abemaciclib | Metabolite M2 (N-desethylabemaciclib) | Metabolite M20 (hydroxyabemaciclib) |
| Cmax (ng/mL) | 260 - 320 (at steady state) | Data not consistently reported in a comparative format | Data not consistently reported in a comparative format |
| AUC(0–12) (ng·h/mL) | 1.57- to 2.10-fold accumulation | Data not consistently reported in a comparative format | Data not consistently reported in a comparative format |
| Tmax (h) | ~8 (median)[1][3] | Data not consistently reported in a comparative format | Data not consistently reported in a comparative format |
| t1/2 (h) | 22.4 - 22.8[4] | Data not consistently reported in a comparative format | Data not consistently reported in a comparative format |
Note: The data for M2 and M20 are presented in a less consolidated format across literature compared to the parent drug. The provided ranges for Abemaciclib are from a Phase I study in Chinese patients with advanced cancers receiving 150 mg or 200 mg twice daily.[4]
A physiologically based pharmacokinetic (PBPK) modeling study provides observed values for Cmax and AUC after single oral doses:
Table 2: Observed Geometric Mean Pharmacokinetic Parameters After a Single Oral Dose
| Analyte | Dose | Cmax (ng/mL) | AUCinf (ng*h/mL) |
| Abemaciclib | 50 mg | 60.1 | 1580 |
| 200 mg | 227 | 7110 | |
| Metabolite M2 | 50 mg | 12.1 | 1660 |
| 200 mg | 49.3 | 7330 | |
| Metabolite M20 | 50 mg | 27.6 | 2760 |
| 200 mg | 102 | 11900 |
Data from a PBPK modeling study incorporating data from clinical trials.[5]
Experimental Protocols
The pharmacokinetic data presented were generated from clinical trials involving patients with advanced and/or metastatic cancers.[4][6] The methodologies employed in these studies are outlined below.
Study Design and Patient Population
-
Study Type : Phase I, multicenter, open-label, dose-escalation and cohort expansion studies.[4][6]
-
Participants : Adult patients with advanced and/or metastatic cancers.[4][6]
-
Dosing Regimen : Abemaciclib administered orally, typically on a continuous twice-daily (BID) schedule, with doses ranging from 50 mg to 275 mg.[6]
-
Pharmacokinetic Sampling : Blood samples were collected at pre-specified time points after single and multiple doses of Abemaciclib to characterize both single-dose and steady-state pharmacokinetics.[6]
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of Abemaciclib and its metabolites in human plasma is performed using a validated LC-MS/MS method.[4]
-
Sample Preparation :
-
Human plasma samples are subjected to protein precipitation to remove larger molecules. This is typically achieved by adding a solvent like methanol (B129727).
-
The mixture is centrifuged, and the resulting supernatant, containing the analytes of interest, is collected for analysis.
-
-
Chromatographic Separation :
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation of Abemaciclib, M2, and M20 is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection :
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for Abemaciclib, M2, M20, and their respective stable isotope-labeled internal standards.
-
-
Method Validation : The bioanalytical method is validated according to regulatory guidelines, ensuring linearity, accuracy, precision, selectivity, and stability of the analytes in the biological matrix.
Visualizations
Metabolic Pathway of Abemaciclib
The primary metabolic pathway of Abemaciclib involves CYP3A4-mediated N-dealkylation and hydroxylation to form the active metabolites M2 and M20, respectively.
Caption: Metabolic conversion of Abemaciclib.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of Abemaciclib.
Caption: Pharmacokinetic analysis workflow.
References
- 1. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A Randomized Phase I Study of Abemaciclib in Chinese Patients with Advanced and/or Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Population Pharmacokinetic and Pharmacodynamic Analysis of Abemaciclib in a Phase I Clinical Trial in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Variability in the Metabolic Conversion of Abemaciclib to its Active Metabolite M2
A Comparative Guide for Researchers and Drug Development Professionals
Abemaciclib (B560072), a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial therapeutic agent in the treatment of certain types of breast cancer. Its efficacy is attributed not only to the parent drug but also to its active metabolites, primarily M2 (N-desethylabemaciclib). Understanding the interspecies differences in the metabolic conversion of Abemaciclib to M2 is paramount for the accurate extrapolation of preclinical data to human clinical outcomes. This guide provides a comparative overview of Abemaciclib metabolism to M2 across various species, supported by experimental data and detailed protocols.
Quantitative Comparison of Abemaciclib Metabolism to M2
The formation of the M2 metabolite from Abemaciclib is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Interspecies differences in the expression and activity of this enzyme can lead to significant variations in the pharmacokinetic profiles of both Abemaciclib and its M2 metabolite.
A study involving a radiolabeled dose of Abemaciclib in humans revealed that the M2 metabolite accounted for approximately 13% of the total drug-related material in plasma. While comprehensive quantitative data across multiple preclinical species remains limited in publicly available literature, a study developing a UHPLC-MS/MS method for the quantification of Abemaciclib and its active metabolites in human and mouse plasma noted inter-species differences, particularly in the formation of another metabolite, M20, where isomers were detected in mouse but not human plasma.[1] This highlights the potential for species-specific metabolic pathways that can influence the overall metabolite profile, including that of M2.
Another investigation using human and rat liver microsomes found that while the overall metabolic pathways were similar, some human-specific metabolites were identified, suggesting qualitative and likely quantitative differences in metabolism between the two species.[3]
Table 1: Summary of Abemaciclib Metabolism to M2 Across Species
| Species | Primary Metabolizing Enzyme | M2 Plasma Exposure (Relative %) | Key Observations |
| Human | CYP3A4[1][2] | ~13% of total drug-related material | M2 is a major circulating active metabolite. |
| Mouse | CYP3A family | Data not available | Inter-species differences in the formation of other metabolites (M20 isomers) have been observed, suggesting potential differences in M2 formation as well.[1] |
| Rat | CYP3A family | Data not available | In vitro studies with rat liver microsomes show some differences in the metabolite profile compared to humans, indicating potential quantitative variations in M2 formation.[3] |
| Monkey | CYP3A family | Data not available | As a non-human primate, monkeys are often considered a good predictive model for human pharmacokinetics, but specific data on Abemaciclib's M2 formation is not readily available. |
Note: Quantitative plasma exposure data for M2 in preclinical species is not extensively available in the reviewed literature. The table reflects the current state of knowledge based on the conducted research.
Metabolic Pathway of Abemaciclib to M2
The primary metabolic pathway leading to the formation of the M2 metabolite involves the N-deethylation of the parent Abemaciclib molecule. This reaction is predominantly mediated by the CYP3A4 enzyme located in the liver and intestines.
Caption: Metabolic conversion of Abemaciclib to its active metabolite M2.
Experimental Protocols
Accurate assessment of interspecies differences in Abemaciclib metabolism relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Metabolism Using Liver Microsomes
This protocol outlines the procedure for assessing the in vitro metabolism of Abemaciclib to M2 using liver microsomes from different species.
Objective: To determine the rate of M2 formation from Abemaciclib in liver microsomes from humans, monkeys, rats, and mice.
Materials:
-
Pooled liver microsomes from human, monkey, rat, and mouse (e.g., from commercial suppliers)
-
Abemaciclib
-
M2 metabolite standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Abemaciclib in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Abemaciclib in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of the internal standard in ACN.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Liver microsomes (final protein concentration typically 0.5-1 mg/mL)
-
Abemaciclib working solution (final concentration to be tested, e.g., 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding ice-cold ACN containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Abemaciclib and the M2 metabolite.
-
The mass transitions for Abemaciclib and M2 are typically m/z 507.3 → 393.2 and m/z 479.2 → 393.2, respectively.[4]
-
-
Data Analysis:
-
Calculate the rate of M2 formation for each species' liver microsomes.
-
Compare the formation rates to assess interspecies differences.
-
Caption: Experimental workflow for in vitro metabolism of Abemaciclib.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study in rats to assess the formation of the M2 metabolite.
Objective: To determine the plasma concentrations of Abemaciclib and its M2 metabolite over time in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats
-
Abemaciclib formulation for oral gavage
-
Gavage needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Blood Sampling:
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the plasma samples and prepare them for analysis, typically involving protein precipitation with ACN containing an internal standard.
-
Quantify the concentrations of Abemaciclib and M2 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters for both Abemaciclib and M2, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Compare the pharmacokinetic profiles to understand the in vivo formation and disposition of the M2 metabolite in rats.
-
Conclusion
The metabolism of Abemaciclib to its active metabolite M2 exhibits interspecies variability, primarily driven by differences in CYP3A4 activity. While human data indicates that M2 is a significant circulating metabolite, further quantitative studies in preclinical species such as monkeys, rats, and mice are needed to fully elucidate the comparative metabolic profiles. The provided experimental protocols offer a robust framework for conducting such studies, which are essential for the accurate interpretation of preclinical data and the successful clinical development of Abemaciclib and other xenobiotics. Researchers and drug development professionals should consider these species-specific differences to make informed decisions throughout the drug development process.
References
- 1. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic study on the co-administration of abemaciclib and astragaloside IV in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide: Validation of Dried Blood Spot (DBS) vs. Plasma Analysis for Bioanalytical Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the Dried Blood Spot (DBS) method against traditional plasma analysis, supported by experimental data. The following sections detail the methodologies and comparative performance of these two critical bioanalytical techniques.
The collection of blood samples as dried spots on a filter card offers a simplified and less invasive alternative to conventional venous blood draws for plasma. This approach is particularly advantageous in settings with limited resources, for pediatric or elderly populations, and for studies requiring frequent sampling. However, the adoption of DBS in regulated clinical studies necessitates a thorough validation against the well-established plasma analysis method to ensure data integrity and reliability.
This guide uses the validation of the analytical method for MK-1775, a Wee-1 inhibitor, as a primary case study to illustrate the comparative validation process.[1]
Experimental Protocols
A rigorous validation process involves a head-to-head comparison of both methods across several key analytical parameters. The fundamental workflow for both DBS and plasma analysis, from sample collection to final data acquisition, is outlined below.
Sample Collection and Preparation
Plasma:
-
Collect venous blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample to separate plasma.
-
Aspirate the plasma supernatant.
-
Store plasma samples frozen at -20°C or lower until analysis.
Dried Blood Spot (DBS):
-
Collect whole blood via a finger or heel prick using a lancet.
-
Spot a small, fixed volume of blood onto a specialized filter card.
-
Allow the blood spots to dry completely at ambient temperature.
-
Store the DBS cards in a sealed bag with desiccant at ambient temperature until analysis.
Sample Extraction
Plasma:
-
Protein Precipitation: A common method involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins.
-
Solid-Phase Extraction (SPE): For cleaner samples and to achieve a lower limit of quantification, SPE can be employed to isolate the analyte of interest from the plasma matrix.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.
Dried Blood Spot (DBS):
-
Punch a small disc (e.g., 3 mm) from the center of the dried blood spot.
-
Place the disc into a well of a 96-well plate.
-
Add an extraction solvent (often containing an internal standard) to the well.
-
Agitate the plate to facilitate the extraction of the analyte from the filter paper.
-
Centrifuge the plate and transfer the supernatant for analysis.
Analytical Method
Both plasma and DBS extracts are typically analyzed using a highly sensitive and specific analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatographic conditions and mass spectrometric parameters are optimized to ensure accurate quantification of the analyte.
Data Presentation: A Comparative Analysis
The validation of the DBS method for MK-1775 demonstrated a comparable performance to the established plasma assay.[1] Both methods were validated over the same linear dynamic range of 2-1,000 ng/mL, with a lower limit of quantification (LLOQ) of 2 ng/mL.[1][3]
| Parameter | Plasma Method | Dried Blood Spot (DBS) Method | Reference |
| Linear Dynamic Range | 2-1,000 ng/mL | 2-1,000 ng/mL | [1][3] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 2 ng/mL | [1][3] |
| Intra-day Accuracy | Within ±15% of nominal | 94.0% to 105.0% | [1][3] |
| Intra-day Precision (%CV) | ≤15% | <4.8% | [1][3] |
For the analysis of hydrochlorothiazide, both plasma and DBS methods showed a linear response in the range of 2-200 ng/mL with a correlation coefficient of ≥0.997.[4] The inter-day accuracy for both methods was within 85-115%, and the inter-day precision was less than 15%.[4]
| Parameter | Plasma Method | Dried Blood Spot (DBS) Method | Reference |
| Linear Dynamic Range | 2-200 ng/mL | 2-200 ng/mL | [4] |
| Correlation Coefficient (r) | ≥0.997 | ≥0.997 | [4] |
| Inter-day Accuracy | 85-115% | 85-115% | [4] |
| Inter-day Precision (%CV) | <15% | <15% | [4] |
Key Validation Parameters
A comprehensive validation process assesses several critical parameters to ensure the reliability of the bioanalytical method.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
-
Matrix Effect: The influence of co-eluting, endogenous components of the matrix on the ionization of the analyte.
-
Hematocrit Effect (for DBS): The potential influence of the red blood cell volume on the size of the blood spot and the accuracy of the measurement. In the case of MK-1775, no significant hematocrit impact was observed for a hematocrit range of 16% to 85%.[1][3]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. For hydrochlorothiazide, stability was demonstrated in DBS for at least 7 days at room temperature and 15 days at -20°C.[4]
References
- 1. Evaluation of dried blood spot (DBS) technology versus plasma analysis for the determination of MK-1775 by HILIC-MS/MS in support of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of DBS for quantitative assessment of the peptide Exendin-4; comparison of plasma and DBS method by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Abemaciclib's M2 Metabolite: A Key Player in Overcoming Palbociclib Resistance in Breast Cancer
A comparative guide for researchers on the activity and mechanisms of abemaciclib (B560072) and its primary metabolite, M2, in palbociclib-resistant breast cancer models.
In the landscape of hormone receptor-positive (HR+), HER2-negative breast cancer treatment, the emergence of resistance to CDK4/6 inhibitors like palbociclib (B1678290) presents a significant clinical challenge. This guide provides a comparative analysis of abemaciclib and its major active metabolite, M2 (N-desethylabemaciclib), focusing on their efficacy and molecular activity in breast cancer cells that have developed resistance to palbociclib. Drawing from preclinical data, we explore the differential mechanisms that allow abemaciclib to maintain activity where palbociclib fails, highlighting the crucial role of its metabolic profile.
Comparative Efficacy of CDK4/6 Inhibitors
Studies have demonstrated that abemaciclib is effective in palbociclib-resistant breast cancer cell lines.[1][2][3] While direct experimental data on the isolated M2 metabolite in these specific resistant cell lines is not extensively published, its biochemical potency is nearly identical to that of the parent compound, abemaciclib.[4] The M2 metabolite is a potent inhibitor of both CDK4 and CDK6, with IC50 values of 1.2 nM and 1.3 nM, respectively.[5] This suggests that M2 is a major contributor to the overall anti-proliferative effect of abemaciclib observed in palbociclib-resistant models.
Below is a summary of reported IC50 values for palbociclib and abemaciclib in sensitive and palbociclib-resistant (PR) breast cancer cell lines.
| Cell Line | Compound | IC50 (µM) - Parental | IC50 (µM) - Palbociclib-Resistant (PR) | Fold Resistance | Reference |
| MCF7 | Palbociclib | ~0.06 | 4.8 - 9.6 | 80-160x | [2] |
| Abemaciclib | ~0.04 | ~0.3 - 0.5 | 7.5-12.5x | [2] | |
| T47D | Palbociclib | ~0.1 | 2.5 - 4.5 | 25-45x | [2] |
| Abemaciclib | ~0.05 | ~0.2 - 0.4 | 4-8x | [2] |
Note: IC50 values can vary between studies depending on the experimental conditions.
Unraveling the Mechanism of Action in Resistant Cells
The mechanisms underlying palbociclib resistance are complex and can involve various alterations in the cell cycle machinery. A key finding is that palbociclib-resistant cells often exhibit an upregulation of G2/M phase pathways, providing an escape route from the G1 arrest induced by CDK4/6 inhibition.[1][3]
Abemaciclib's broader kinase inhibitory profile, compared to the more specific CDK4/6 inhibition of palbociclib, may contribute to its efficacy in this setting.[2] It has been shown that abemaciclib can inhibit polo-like kinase 1 (PLK1), a key regulator of the G2/M transition, in palbociclib-resistant cells.[6] This inhibition of G2/M progression represents a distinct mechanism of action that is effective even when cells have bypassed the G1 checkpoint.
dot
Caption: Signaling pathways in CDK4/6 inhibitor action and resistance.
Experimental Protocols
Generation of Palbociclib-Resistant Cell Lines
-
Cell Culture Initiation: Begin culturing parental HR+ breast cancer cell lines (e.g., MCF7, T47D) in their standard growth medium.
-
Initial Palbociclib Exposure: Once the cells are stably growing, introduce palbociclib at a concentration close to the IC50 value of the parental cells (e.g., 100-200 nM).
-
Dose Escalation: As cells adapt and resume proliferation, gradually increase the concentration of palbociclib in a stepwise manner (e.g., doubling the concentration every 2-4 weeks) over a period of 6-9 months.
-
Maintenance of Resistance: Once a desired level of resistance is achieved (e.g., growth in >1 µM palbociclib), maintain the resistant cell line in a medium containing a constant concentration of palbociclib to preserve the resistant phenotype.
-
Verification of Resistance: Regularly perform cell viability assays to confirm the shift in IC50 for palbociclib compared to the parental cell line.
dot
Caption: Workflow for generating palbociclib-resistant cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate parental and palbociclib-resistant breast cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (palbociclib, abemaciclib) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Conclusion
The available preclinical evidence strongly supports the use of abemaciclib in patients who have developed resistance to palbociclib. The high potency of its M2 metabolite against CDK4 and CDK6 suggests it is a critical component of abemaciclib's therapeutic activity. The ability of abemaciclib to target additional pathways, such as the G2/M checkpoint, provides a mechanistic rationale for its effectiveness in overcoming palbociclib resistance. Further studies directly evaluating the activity of the M2 metabolite in palbociclib-resistant models will be valuable in fully elucidating its contribution to overcoming resistance.
References
- 1. Combination of Abemaciclib following Eribulin Overcomes Palbociclib-Resistant Breast Cancer by Inhibiting the G2/M Cell Cycle Phase [mdpi.com]
- 2. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Abemaciclib Metabolite M2
For researchers, scientists, and drug development professionals handling Abemaciclib metabolite M2, adherence to proper disposal protocols is critical to ensure laboratory safety and environmental protection. As a potent CDK4/CDK6 inhibitor used in cancer research, this compound and any materials contaminated with it are treated as hazardous pharmaceutical waste.[1][2][3] Disposal requires strict compliance with federal and local regulations governing cytotoxic agents.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment (PPE) to prevent accidental exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated gloves is recommended. Gloves must be inspected prior to use and changed regularly.[1] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields.[1] |
| Body Protection | Lab Coat/Gown | A disposable, fluid-resistant gown should be worn. |
| Respiratory Protection | Mask/Respirator | A fit-tested N95 respirator or higher is recommended, especially when handling powders or creating aerosols. |
All handling of this compound should be conducted within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is high-temperature incineration.[1][2]
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated as hazardous cytotoxic waste. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated PPE (gloves, gown, mask).
-
Cleaning materials (e.g., absorbent pads, wipes).
-
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[2][4][5] These containers are often color-coded (e.g., yellow or purple) to signify cytotoxic waste.[2][3]
-
Packaging of Waste:
-
Solid Waste: Place all contaminated solid materials into the designated cytotoxic waste container.
-
Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain.[5] They should be collected in a sealed, labeled hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be placed in a puncture-resistant sharps container specifically marked for cytotoxic waste.[2]
-
-
Storage: Store the sealed hazardous waste containers in a secure, designated area away from general laboratory traffic while awaiting pickup.
-
Final Disposal: Arrange for a licensed hazardous material disposal company to collect the waste for high-temperature incineration in a facility equipped with an afterburner and scrubber.[1] Ensure all federal and local regulations for the destruction of this material are followed.[1]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, cover the spill with absorbent material, and clean the area with a suitable decontamination solution, as recommended by your institution's safety protocols. All cleaning materials must be disposed of as hazardous waste.
References
Essential Safety and Operational Protocols for Handling Abemaciclib Metabolite M2
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Abemaciclib Metabolite M2
This document provides crucial safety and logistical information for laboratory personnel handling this compound. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe working environment. Abemaciclib and its metabolites should be handled as cytotoxic compounds, requiring stringent safety precautions.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the required PPE based on established safety data and guidelines for handling cytotoxic agents.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or permeation.[2] |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination through splashes or spills.[3] |
| Eye/Face Protection | Tightly fitting safety goggles with side shields or a full-face shield. | Protects eyes from splashes and airborne particles.[1][3] |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95) should be used when there is a risk of aerosolization, such as during spill cleanup or when handling powders outside of a containment device. | Minimizes the risk of inhaling hazardous particles.[4][5] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[2] |
II. Engineering Controls and Work Practices
Engineering controls are the most effective way to minimize exposure. All handling of this compound, especially of powdered forms, should be conducted within a certified containment device.
| Control Measure | Specification | Rationale |
| Primary Engineering Control | Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI). | Provides a contained and ventilated workspace to prevent the escape of hazardous materials into the laboratory environment.[5][6] |
| Secondary Engineering Control | The primary control should be located in a negative pressure room. | Ensures that any potential contaminants are contained within the room and not dispersed to adjacent areas.[6] |
| Work Practices | Use closed-system drug-transfer devices (CSTDs) when possible. Employ Luer-lock fittings for all connections.[2][7] Prohibit eating, drinking, and applying cosmetics in handling areas.[5] | Minimizes the generation of aerosols and the risk of spills. Prevents accidental ingestion of the hazardous substance. |
III. Spill Management
Immediate and appropriate response to a spill is critical to prevent wider contamination and exposure. All laboratories handling this compound must have a readily accessible spill kit.
Spill Response Workflow
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. england.nhs.uk [england.nhs.uk]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. uspnf.com [uspnf.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
